4-Methyl-5-nitroimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-3-4(7(8)9)6-2-5-3/h2H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYOWIMKNNMEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065694 | |
| Record name | 1H-Imidazole, 4-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14003-66-8 | |
| Record name | 5-Methyl-4-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14003-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-5-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014003668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-5-nitroimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 4-methyl-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 4-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-nitro-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-5-NITROIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PUL8BW840 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-5-nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-5-nitroimidazole (CAS No. 14003-66-8) is a heterocyclic organic compound of significant interest in medicinal and synthetic chemistry. As a derivative of the nitroimidazole class, which is known for its antimicrobial properties, understanding its fundamental physicochemical characteristics is crucial for its potential application in drug design, as a synthetic precursor, and for quality control purposes. This document provides a comprehensive overview of the core physicochemical properties of this compound, details standard experimental protocols for their determination, and presents a logical workflow for its characterization.
Core Physicochemical Properties
This compound is a C-nitro compound and a member of the imidazoles.[1] Due to tautomerism, it can exist as 4-methyl-5-nitro-1H-imidazole or 5-methyl-4-nitro-1H-imidazole. Its identity and purity are defined by a distinct set of physical and chemical parameters. The compound typically appears as a white to light brown crystalline powder.[2]
Data Presentation
The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that while some properties are well-documented, others, such as aqueous solubility, lack precise experimental values in publicly available literature.
| Property | Value | Source(s) |
| IUPAC Name | 5-methyl-4-nitro-1H-imidazole | [2] |
| Synonyms | This compound; 4-M-5-NI | [1] |
| CAS Number | 14003-66-8 | [1] |
| Molecular Formula | C₄H₅N₃O₂ | [1] |
| Molecular Weight | 127.10 g/mol | [1] |
| Appearance | White to Light Brown Powder | [2] |
| Melting Point | 249 °C (lit.)[3]; 203.2-203.3 °C[4] | [3][4] |
| Boiling Point | Data not available; likely decomposes upon heating. | |
| Aqueous Solubility | No quantitative data available. Qualitatively described as soluble in polar solvents.[5] | [5] |
| logP (Octanol/Water) | 0.2 (Computed) | PubChem |
| pKa | Data not available. |
Note on Melting Point: Literature values show some discrepancy, which may be due to different analytical methods or sample purity.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of a solid organic compound like this compound are provided below. These represent standard laboratory procedures.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely crushed using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of material enters the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.
-
Measurement: The loaded capillary is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated rapidly to about 15-20°C below the expected melting point (e.g., ~180°C). The heating rate is then reduced to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the saturation concentration of the compound in water at a specific temperature.
Apparatus:
-
Analytical balance
-
Glass flasks with stoppers
-
Constant temperature shaker bath (e.g., 25°C)
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: An excess amount of this compound is added to a flask containing a known volume of deionized water.
-
Equilibration: The flask is sealed and placed in a constant temperature shaker bath. It is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is allowed to settle. An aliquot is then centrifuged to separate the saturated aqueous solution from the undissolved solid.
-
Quantification: A precise volume of the clear supernatant is carefully removed, diluted as necessary, and its concentration is determined using a pre-calibrated analytical method, such as HPLC-UV.
-
Calculation: The solubility is expressed in units such as mg/L or mol/L.
Partition Coefficient (logP) Determination (HPLC Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The HPLC method provides a rapid and reliable alternative to the traditional shake-flask method.
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase column (e.g., C18)
-
Reference compounds with known logP values
-
Mobile phase (e.g., methanol/water or acetonitrile/water mixture)
Procedure:
-
Calibration: A series of standard compounds with well-documented logP values that span a range including the expected logP of the analyte are injected into the HPLC system.
-
Retention Time Measurement: The retention time (t_R_) for each standard is recorded. The void time (t_0_), the retention time of a non-retained compound, is also determined.
-
Capacity Factor Calculation: The capacity factor (k') for each standard is calculated using the formula: k' = (t_R_ - t_0_) / t_0_.
-
Calibration Curve: A calibration curve is generated by plotting the known logP values of the standards against their corresponding log(k') values. A linear regression is applied to the data.
-
Sample Analysis: this compound is dissolved in the mobile phase and injected into the HPLC under the identical conditions used for the standards. Its retention time is measured, and its log(k') is calculated.
-
logP Determination: The logP of this compound is determined by interpolating its log(k') value on the calibration curve.
Logical and Experimental Workflows
The characterization of a novel or synthesized batch of this compound follows a logical progression of experiments to confirm its identity, purity, and key physicochemical properties relevant to its application.
Caption: Experimental workflow for the physicochemical characterization of this compound.
References
- 1. This compound | C4H5N3O2 | CID 86278103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 5-Methyl-4-nitroimidazole 98 14003-66-8 [sigmaaldrich.com]
- 4. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]
- 5. CAS 14003-66-8: 5-Methyl-4-nitroimidazole | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to 4-Methyl-5-nitroimidazole (CAS: 14003-66-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-5-nitroimidazole (CAS: 14003-66-8), a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document consolidates key chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on the broader class of nitroimidazoles. While specific quantitative biological data for this compound is not extensively available in the public domain, this guide outlines the established mechanism of action for nitroimidazoles and provides standardized experimental protocols for its biological evaluation.
Chemical and Physical Properties
This compound is a nitro-substituted heterocyclic compound. Its chemical structure and key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 14003-66-8 | [1] |
| Molecular Formula | C₄H₅N₃O₂ | [1] |
| Molecular Weight | 127.10 g/mol | [1] |
| IUPAC Name | 4-methyl-5-nitro-1H-imidazole | [1] |
| Synonyms | 5-Methyl-4-nitroimidazole, 4-Methyl-5-nitro-1H-imidazole | [1] |
| Appearance | White to light brown powder | [2] |
| Melting Point | 249 °C | [2] |
| Purity | ≥97.5% (by HPLC) | [2] |
| SMILES | CC1=C(N=CN1)--INVALID-LINK--=O | [2] |
| InChI Key | WSYOWIMKNNMEMZ-UHFFFAOYSA-N | [2] |
Synthesis of this compound
A common synthetic route to this compound involves the nitration of 4-methylimidazole.
Experimental Protocol: Nitration of 4-Methylimidazole[3]
Materials:
-
4-Methylimidazole (10 g, 0.12 moles)
-
Fuming nitric acid (11 ml, 0.24 moles)
-
Sulfuric acid (11 ml)
-
Ice water (500 ml)
-
Ammonium hydroxide
Procedure:
-
Cool 10 g (0.12 moles) of 4-Methylimidazole in a flask.
-
Add 11 ml (0.24 moles) of fuming nitric acid dropwise to the cooled flask.
-
Subsequently, add 11 ml of sulfuric acid.
-
Heat the reaction mixture with stirring at 100°C for 2.5 hours.
-
After heating, cool the reaction mixture and add it to 500 ml of ice water.
-
Filter off the resulting precipitate.
-
Neutralize the filtrate with ammonium hydroxide and filter again.
-
Combine the precipitates and recrystallize from water to yield 6.35 g of this compound.
Biological Activity and Mechanism of Action
Nitroimidazoles are a well-established class of antimicrobial agents, with their biological activity primarily attributed to the nitro group.[3] While specific biological activity data for this compound is limited in the available literature, the general mechanism of action for this class of compounds is understood to involve the following steps.
General Mechanism of Action of Nitroimidazoles
-
Cellular Uptake: The nitroimidazole compound passively diffuses into the target cell (e.g., anaerobic bacteria, protozoa).
-
Reductive Activation: Inside the low-redox potential environment of the anaerobic cell, the nitro group of the imidazole ring is reduced by cellular reductases (e.g., pyruvate:ferredoxin oxidoreductase). This reduction leads to the formation of highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic nitro radicals.[4][5]
-
Macromolecular Damage: These reactive species can covalently bind to and damage critical macromolecules within the cell, most notably DNA, leading to strand breakage and helical structure disruption.[3]
-
Cell Death: The extensive damage to DNA and other essential cellular components ultimately results in cell death.
Potential Therapeutic Applications and Future Directions
Given its structural similarity to other biologically active nitroimidazoles, this compound is a candidate for investigation in several therapeutic areas:
-
Antimicrobial Drug Development: As a potential agent against anaerobic bacteria and protozoal infections.
-
Anticancer Research: The hypoxic environment of solid tumors could facilitate the reductive activation of nitroimidazoles, making them potential hypoxia-activated prodrugs.
-
Radiosensitizers: Some nitroimidazoles have been investigated for their ability to sensitize hypoxic tumor cells to radiation therapy.
Further research is required to determine the specific biological activity profile of this compound.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of this compound, standardized in vitro assays are necessary. The following are representative protocols for determining antimicrobial and cytotoxic activity.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution of known concentration.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Sterile 96-well microtiter plates.
-
Standardized inoculum of the test microorganism.
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the broth medium across the wells of a 96-well plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay: MTT Assay for IC₅₀ Determination
This colorimetric assay is used to assess the metabolic activity of cells and can be used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
This compound stock solution.
-
Human cancer cell line (e.g., MCF-7, A549).
-
Complete cell culture medium.
-
Sterile 96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO).
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
Safety and Handling
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a readily synthesizable nitroimidazole derivative with potential for biological activity. While specific data on its efficacy is currently sparse, the established mechanism of action for the nitroimidazole class suggests its potential as an antimicrobial or anticancer agent. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its biological properties, paving the way for further research and development in medicinal chemistry.
References
- 1. This compound | C4H5N3O2 | CID 86278103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. idexx.dk [idexx.dk]
4-Methyl-5-nitroimidazole molecular weight and formula
An In-depth Technical Guide to 4-Methyl-5-nitroimidazole
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of this compound.
Core Compound Information
Molecular Formula: C₄H₅N₃O₂[1]
Molecular Weight: 127.10 g/mol [1]
IUPAC Name: 4-methyl-5-nitro-1H-imidazole[1]
CAS Number: 14003-66-8[1]
Synonyms: 5-Methyl-4-nitroimidazole, 4-Methyl-5-nitro-1H-imidazole[1]
Quantitative Data Summary
A compilation of key physicochemical properties for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 127.10 g/mol | --INVALID-LINK--[1] |
| Molecular Formula | C₄H₅N₃O₂ | --INVALID-LINK--[1] |
| Melting Point | 251-255 °C | --INVALID-LINK--[2] |
| Solubility | Soluble in DMSO, Chloroform, Methanol (slightly) | --INVALID-LINK--[3] |
| pKa | No data available | |
| Appearance | White to light brown powder | --INVALID-LINK--[4] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.
Synthesis of this compound
A common method for the synthesis of this compound involves the nitration of 4-methylimidazole.
Materials:
-
4-Methylimidazole
-
Fuming nitric acid
-
Sulfuric acid
-
Ice water
-
Ammonium hydroxide
Procedure:
-
In a flask, cool 10 g (0.12 moles) of 4-methylimidazole.
-
Slowly add 11 ml (0.24 moles) of fuming nitric acid dropwise to the cooled 4-methylimidazole.
-
Following the nitric acid addition, add 11 ml of sulfuric acid.
-
Heat the reaction mixture with stirring at 100°C for 2.5 hours.
-
After heating, cool the reaction mixture and pour it into 500 ml of ice water.
-
Filter the resulting precipitate from the solution.
-
Neutralize the filtrate with ammonium hydroxide and filter any further precipitate that forms.
-
Combine all the collected precipitates and recrystallize from water to obtain the final product, this compound.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
While a specific protocol for this compound is not detailed in the provided search results, a general HPLC method for the analysis of nitroimidazole antibiotics can be adapted.
Instrumentation and Conditions:
-
Column: A reverse-phase column such as a Newcrom R1 or a ZORBAX SB-C18 (150 mm × 4.6 mm, 5 μm) is suitable for the separation of nitroimidazoles.[5][6]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or 0.1% triethylamine solution adjusted to pH 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol is typically used.[5][6] A common ratio is 74:26 (v/v) of the aqueous buffer to methanol.[6]
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally applied.[5][6]
-
Detection: UV detection at a wavelength of 270 nm or 316 nm is appropriate for nitroimidazoles.[5][6]
-
Column Temperature: The column is typically maintained at a constant temperature, for instance, 30 °C.[6]
Sample Preparation:
-
Prepare stock solutions of the this compound standard in a suitable solvent such as methanol.
-
For analysis of samples from a matrix (e.g., biological fluids, environmental samples), an extraction step is necessary. This may involve liquid-liquid extraction or solid-phase extraction to remove interfering substances.
-
The final extract should be dissolved in the mobile phase before injection into the HPLC system.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound from 4-methylimidazole.
Caption: Synthesis of this compound.
References
- 1. This compound | C4H5N3O2 | CID 86278103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-甲基-4(5)-硝基咪唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 6. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Methyl-5-nitroimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-5-nitroimidazole, a key heterocyclic compound of interest in pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document also outlines the typical experimental protocols for acquiring such data and includes a workflow visualization for spectroscopic analysis.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below. It is important to note that while some experimental spectra are available in databases, detailed peak assignments and published spectra for this specific compound are limited. Therefore, data from closely related compounds and theoretical predictions are also included for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CH₃ | 2.3 - 2.6 | Singlet | The methyl group protons are expected to be deshielded by the imidazole ring. |
| Imidazole H | 7.5 - 8.5 | Singlet | The single proton on the imidazole ring is expected to appear at a downfield chemical shift due to the aromatic nature of the ring and the electron-withdrawing nitro group. |
| N-H | 12.0 - 14.0 | Broad Singlet | The N-H proton of the imidazole ring is typically broad and can be solvent-dependent. |
¹³C NMR (Carbon-13 NMR):
A ¹³C NMR spectrum for this compound has been recorded on a Bruker WM-250 instrument.[1] While the specific chemical shifts are not detailed in the available public data, the expected chemical shift ranges for the carbon atoms are presented below based on general principles and data for related nitroimidazole derivatives.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| -CH₃ | 10 - 15 | The methyl carbon appears in the typical aliphatic region. |
| Imidazole C2 | 135 - 145 | The chemical shift is influenced by the adjacent nitrogen atoms. |
| Imidazole C4 | 120 - 130 | This carbon is attached to the methyl group. |
| Imidazole C5 | 145 - 155 | This carbon is attached to the electron-withdrawing nitro group, leading to a downfield shift. |
Infrared (IR) Spectroscopy
An FTIR spectrum of this compound has been obtained using a Bruker Tensor 27 FT-IR spectrometer with the KBr pellet technique.[1] The characteristic absorption bands expected for the functional groups present in the molecule are listed below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H | Stretching | 3100 - 3300 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C / C=N | Ring Stretching | 1400 - 1600 |
| NO₂ | Asymmetric Stretching | 1500 - 1560 |
| NO₂ | Symmetric Stretching | 1340 - 1380 |
Mass Spectrometry (MS)
GC-MS data for this compound is available and indicates a molecular ion peak corresponding to its molecular weight.[1] A study on the fragmentation of the isomeric 1-methyl-5-nitroimidazole provides insight into the expected fragmentation pattern.
| m/z Value | Proposed Fragment | Notes |
| 127 | [M]⁺ | Molecular ion |
| 97 | [M - NO]⁺ | Loss of nitric oxide |
| 81 | [M - NO₂]⁺ | Loss of nitrogen dioxide |
| 54 | [C₃H₄N]⁺ | Fragmentation of the imidazole ring |
| 42 | [C₂H₄N]⁺ | Further fragmentation |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.
NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., Bruker, Varian) operating at a proton frequency of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is less sensitive, a larger number of scans and a longer acquisition time are necessary.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Mass Spectrometry
Sample Introduction and Ionization: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the compound in a volatile organic solvent is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer and is ionized, typically by electron impact (EI). For direct infusion, the sample can be introduced directly into the ion source of the mass spectrometer.
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
An In-depth Technical Guide to the Electron Density and Reactivity of the 4-Methyl-5-nitroimidazole Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the 4-Methyl-5-nitroimidazole ring, a key scaffold in medicinal chemistry. We delve into the electronic properties, reactivity, and biological implications of this heterocyclic system. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and provides visual representations of underlying chemical and biological processes to facilitate a deeper understanding for researchers in drug discovery and development.
Electron Density Distribution
The electronic character of the this compound ring is predominantly dictated by the interplay between the electron-donating methyl group (-CH₃) at position 4 and the strongly electron-withdrawing nitro group (-NO₂) at position 5. This arrangement establishes a distinct electron density profile that is crucial for its chemical behavior and biological activity.
The imidazole ring itself is an aromatic heterocycle with two nitrogen atoms. The lone pair of electrons on the N1 nitrogen participates in the aromatic sextet, while the N3 nitrogen's lone pair is generally more available for protonation or coordination. The methyl group at C4 is a weak electron-donating group through hyperconjugation and inductive effects, slightly increasing the electron density in its vicinity.
Conversely, the nitro group at C5 is a powerful electron-withdrawing group due to both the strong inductive effect of the electronegative nitrogen and oxygen atoms and the mesomeric (resonance) effect, which delocalizes the pi-electrons of the ring onto the nitro group. This results in a significant polarization of the imidazole ring, rendering the carbon and nitrogen atoms of the ring electron-deficient.
Computational chemistry methods, such as Density Functional Theory (DFT), are instrumental in visualizing and quantifying this electron distribution. Key analyses include:
-
Molecular Electrostatic Potential (MEP) Maps: These maps illustrate the charge distribution on the molecule's surface. For this compound, the MEP map would show a region of high negative potential (electron-rich) around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. Conversely, the imidazole ring, particularly the protons and the carbon atoms adjacent to the nitro group, would exhibit a positive potential (electron-deficient), indicating sites for nucleophilic attack.[1][2][3]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution.[4][5][6] It would quantify the charge transfer from the imidazole ring to the nitro group and provide insights into the hybridization of the atoms and the nature of the chemical bonds.
-
Mulliken Atomic Charges: This analysis assigns partial charges to each atom in the molecule, offering a quantitative measure of the electron distribution.[7][8] It is expected that the nitrogen and oxygen atoms of the nitro group will have significant negative charges, while the ring atoms will carry partial positive charges.
The logical workflow for a computational analysis of the electron density is depicted below.
Caption: Computational workflow for analyzing the electron density of this compound.
Reactivity of the this compound Ring
The electron-deficient nature of the this compound ring governs its reactivity, making it susceptible to specific types of chemical transformations.
Reduction of the Nitro Group
A key reaction for nitroimidazoles is the reduction of the nitro group. This process is central to their biological activity, particularly their antimicrobial and radiosensitizing properties. The one-electron reduction potential is a critical parameter that quantifies the ease with which the nitro group accepts an electron. For a related compound, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, the one-electron reduction potential at pH 7 has been determined to be -486 mV.[9][10] This value indicates a favorable reduction process under physiological conditions. The reduction can proceed through a series of intermediates, including the nitroso and hydroxylamine derivatives, which are highly reactive species.[11]
Nucleophilic Aromatic Substitution
The electron-withdrawing effect of the nitro group activates the imidazole ring towards nucleophilic aromatic substitution (SNAr) reactions.[12][13] In these reactions, a nucleophile attacks an electron-deficient carbon atom of the ring, leading to the displacement of a leaving group. In the case of this compound, the nitro group itself can act as a leaving group under certain conditions, being displaced by strong nucleophiles.[12] The C4 position, being adjacent to the strongly deactivating nitro group, is a likely site for nucleophilic attack.
Alkylation
The nitrogen atoms of the imidazole ring can be alkylated. The regioselectivity of this reaction is influenced by the position of the substituents and the reaction conditions. For 2-methyl-5-nitroimidazole, alkylation tends to occur at the N1 position due to steric hindrance from the nitro group.
Quantitative Data Summary
The following table summarizes key quantitative data related to the reactivity of this compound and its derivatives.
| Parameter | Compound | Value | Reference |
| One-Electron Reduction Potential (pH 7) | 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole | -486 mV | [9][10] |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Methylimidazole
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Water
-
Ammonium hydroxide
Procedure:
-
Cool 4-methylimidazole in a flask.
-
Add fuming nitric acid dropwise, followed by the addition of sulfuric acid.
-
Heat the reaction mixture with stirring at 100°C for 2.5 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Filter the precipitate.
-
Neutralize the filtrate with ammonium hydroxide and filter again.
-
Combine the precipitates and recrystallize from water to obtain this compound.
N-Alkylation of Nitroimidazoles
Materials:
-
4(5)-nitroimidazole
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Acetonitrile (CH₃CN) or Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl halide)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
Procedure 1 (using DMSO or DMF):
-
Dissolve 4(5)-nitroimidazole in DMSO or DMF.
-
Add potassium carbonate or potassium hydroxide and stir for 15 minutes.
-
Add the alkylating agent dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic phase with brine and dry over magnesium sulfate.
-
Evaporate the solvent in vacuo to obtain the crude product.
Procedure 2 (using Acetonitrile):
-
Dissolve 4(5)-nitroimidazole in acetonitrile.
-
Add potassium carbonate or potassium hydroxide and stir for 15 minutes.
-
Add the alkylating agent dropwise.
-
For improved yields, heat the reaction to 60°C.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent.
-
Dissolve the crude product in ethyl acetate, wash with water and brine, and dry over magnesium sulfate.
-
Evaporate the solvent in vacuo and purify the residue by column chromatography.
The workflow for a typical N-alkylation reaction is shown below.
Caption: A generalized experimental workflow for the N-alkylation of nitroimidazoles.
Biological Activity and Signaling Pathways
The biological activity of 5-nitroimidazoles, including this compound, is intrinsically linked to the reductive activation of the nitro group.[11] This class of compounds is widely used as antimicrobial agents against anaerobic bacteria and protozoa.
Mechanism of Action: The prevailing mechanism of action involves the entry of the nitroimidazole into the microbial cell. In the low-redox potential environment of anaerobic organisms, the nitro group is reduced by cellular reductases, such as ferredoxin. This reduction generates highly reactive cytotoxic intermediates, including the nitroso and hydroxylamine derivatives, as well as the nitro radical anion. These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading to strand breaks and cell death.[14] The reductive activation of 5-nitroimidazoles generally proceeds via a four-electron reduction to form hydroxylamines, which is followed by nucleophilic attack, often at the C4 position.[14]
While a specific signaling pathway is not directly targeted, the ultimate effect is the disruption of DNA integrity, which triggers downstream cellular responses leading to apoptosis or necrosis. The following diagram illustrates the generalized mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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- 4. mdpi.com [mdpi.com]
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- 6. NATURAL BOND ORBITAL [nbo7.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. irjweb.com [irjweb.com]
- 9. One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 10. One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis (1976) | Peter Wardman | 120 Citations [scispace.com]
- 11. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Synthesis of Nitroimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core historical methods developed for the synthesis of nitroimidazole derivatives. From the foundational construction of the imidazole ring to the strategic nitration and alkylation that led to seminal antimicrobial drugs, this document details the key chemical innovations. It includes detailed experimental protocols and quantitative data to serve as a comprehensive resource for professionals in the field of drug development and medicinal chemistry.
Chapter 1: Foundational Synthesis of the Imidazole Heterocycle
The journey into nitroimidazole synthesis begins with the creation of the core imidazole ring. While several methods have been developed, the most historically significant and versatile is the Debus-Radziszewski synthesis.
The Debus-Radziszewski Imidazole Synthesis
First reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, this multi-component reaction provides a direct route to the imidazole core.[1][2][3] The synthesis condenses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia.[2][3] This approach is notable for its atom economy and is still used commercially for producing C-substituted imidazoles.[2] The reaction is understood to occur in two primary stages: first, the condensation of the dicarbonyl with ammonia to form a diimine, followed by the condensation of this diimine with an aldehyde to yield the imidazole ring.[2][4]
Other early methods for imidazole synthesis include the Maquenne synthesis , which involves the reaction of an alkene, carbon monoxide, and ammonia, and the Wallach synthesis , which produces chloroimidazoles from N,N'-disubstituted oxamides.[1][5]
Chapter 2: The Crucial Step - Nitration of the Imidazole Ring
The biological activity of this class of drugs is conferred by the nitro group. The classical and most common method for introducing this group is through electrophilic substitution using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[6][7][8] For many of the most important 5-nitroimidazole drugs, the starting material is 2-methylimidazole. The nitration of this precursor is a critical, and historically hazardous, industrial process that requires careful temperature control.[7]
Comparative Data for 2-Methylimidazole Nitration
The conditions for nitrating 2-methylimidazole have been optimized over time to improve safety and yield. Below is a summary of various reported methods.
| Method | Nitrating Agent(s) | Conditions | Yield (%) | Reference(s) |
| Classical Acid Mixture | Conc. HNO₃, Conc. H₂SO₄ | Heat to 130-132°C for 4 hours | 63-66% | [8] |
| Inhibited Reaction | Conc. HNO₃, Conc. H₂SO₄, with product as inhibitor | Staged temperature, up to 130-150°C | ~60-66% | [7] |
| Ammonium Nitrate | NH₄NO₃, 98% HNO₃ | 65-97°C for 1.5-6 hours | 76% | [8][9] |
| Alkali Metal Nitrate | NaNO₃ or KNO₃, 94-96% H₂SO₄ | 125-140°C for 4.5-5 hours | 50-52% | [8][9] |
| Acetic Anhydride | HNO₃, Acetic Anhydride | Cooled to 10°C, then 18-20°C | 78% | [9][10] |
Representative Experimental Protocol: Nitration of 2-Methylimidazole
The following protocol is a synthesis based on classical high-temperature acid mixture methods.[6][7]
-
Preparation: In a suitable reaction vessel, dissolve 0.44 moles (approx. 36 g) of 2-methylimidazole in a minimal amount of concentrated nitric acid (e.g., 6 mL). Control the initial exothermic reaction by cooling with an ice bath to maintain a temperature of 30-40°C.[6]
-
Acid Addition: Slowly add 5 mL of concentrated sulfuric acid to the solution.[6]
-
Heating: Heat the reaction mixture to boiling (approx. 130°C) and maintain this temperature for 1 hour.[6][8]
-
Work-up: Cool the reaction mixture and pour it onto ice. The product, 2-methyl-5(4)-nitroimidazole, will precipitate.[6]
-
Purification: Filter the precipitated solid and wash it thoroughly with water (3 times) to remove residual acid.[6]
-
Drying: Air-dry the resulting light-white or yellow crystals. The reported melting point is 252-254°C.[6]
Chapter 3: Synthesis of Seminal 5-Nitroimidazole Drugs
With a reliable method to produce the 2-methyl-5-nitroimidazole core, chemists developed pathways to synthesize some of the most important antimicrobial drugs in history by adding a side chain at the N-1 position.
Metronidazole
Metronidazole [1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole] was a first-generation 5-nitroimidazole drug that became a cornerstone for treating anaerobic bacterial and protozoal infections.[6][11] Its synthesis is a classic example of N-alkylation of the nitroimidazole ring.[12]
| Step | Reactant(s) | Reagent(s)/Catalyst | Solvent | Conditions | Yield (%) | Reference(s) |
| Alkylation | 2-Methyl-5-nitroimidazole | Ethylene Oxide | Formic Acid, H₂SO₄ | 75-80°C, 2.5-5h | >80% | [13][14] |
| Alkylation | 2-Methyl-5-nitroimidazole | 2-Chloroethanol | Hydrochloric Acid | Heating | High | [12][15] |
This protocol is based on methods utilizing a formic acid/sulfuric acid solvent system.[13][14]
-
Solvent Preparation: Prepare a mixed acid solvent by adding concentrated sulfuric acid to formic acid (e.g., mole ratio of 2-methyl-5-nitroimidazole:formic acid:sulfuric acid of 1:0.6:1.5).[13]
-
Dissolution: Add 2-methyl-5-nitroimidazole to the mixed acid in a reaction tank and stir, heating to 75-80°C until the solid is completely dissolved. Hold for 15-20 minutes.[14]
-
Alkylation: Alternately add ethylene oxide and concentrated sulfuric acid in portions to the solution while maintaining the reaction temperature between 72-108°C. The total reaction time is typically 2.5-5 hours.[13]
-
Neutralization & Precipitation: After the reaction is complete, cool the solution and add water. Adjust the pH to 9.5-10.5 with sodium hydroxide to precipitate the crude metronidazole.[13]
-
Purification: The crude product is collected and purified, typically by recrystallization.
Tinidazole and Ornidazole
Following the success of metronidazole, second and third-generation derivatives were developed, including Tinidazole and Ornidazole. Their syntheses follow the same principle of N-alkylation of 2-methyl-5-nitroimidazole but utilize different alkylating agents to modify the side chain, which alters the drug's pharmacokinetic profile.
Tinidazole is synthesized using 2-(ethylthio)ethanol, which is then oxidized to the corresponding sulfone. A more direct two-step industrial method involves condensing 2-methyl-5-nitroimidazole with β-hydroxyethyl sulfide, followed by oxidation with hydrogen peroxide.[16][17]
References
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. zenodo.org [zenodo.org]
- 6. Page loading... [wap.guidechem.com]
- 7. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. jocpr.com [jocpr.com]
- 12. Reaction routes of Metronidazole - Chempedia - LookChem [lookchem.com]
- 13. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents [patents.google.com]
- 14. Metronidazole preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 15. RU2531616C1 - Method of producing metronidazole - Google Patents [patents.google.com]
- 16. CN1321985C - Tinidazole preparing process - Google Patents [patents.google.com]
- 17. CN1053896C - Tinidazole preparing process - Google Patents [patents.google.com]
Literature review on 4-Methyl-5-nitroimidazole research
An In-depth Technical Guide to 4-Methyl-5-nitroimidazole Research
Introduction
This compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules.[1] As a member of the nitroimidazole class, its derivatives are renowned for their efficacy against anaerobic bacteria and protozoa.[2][] The core structure, featuring a methyl group at the 4-position and a nitro group at the 5-position of the imidazole ring, is a key building block for many established drugs, including metronidazole.[1] The biological activity of these compounds is intrinsically linked to the reductive activation of the nitro group under anaerobic conditions, leading to the formation of cytotoxic radicals that damage microbial DNA.[4][5][6] This technical guide provides a comprehensive review of the synthesis, chemical properties, biological activities, and experimental protocols related to this compound, aimed at researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound, also known as 2-methyl-5(4)-nitroimidazole, is a light white crystalline solid.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄H₅N₃O₂ | [1][7] |
| Molecular Weight | 127.10 g/mol | [1][7] |
| Melting Point | 252-254 °C | [1] |
| Appearance | Light white crystals | [1] |
| Solubility | Insoluble in water | [1] |
| IUPAC Name | 4-methyl-5-nitro-1H-imidazole | [7] |
| CAS Number | 14003-66-8 | [7] |
Synthesis and Experimental Protocols
The primary industrial synthesis of this compound involves the nitration of 2-methylimidazole using a mixture of concentrated nitric and sulfuric acids at elevated temperatures.[1]
General Synthesis Workflow
The synthesis process follows a standard nitration, workup, and purification sequence.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Nitration of 4-Methylimidazole
This protocol is based on established laboratory procedures.[8]
-
Preparation : Cool 10 g (0.12 moles) of 4-methylimidazole in a flask.
-
Acid Addition : Slowly add 11 ml (0.24 moles) of fuming nitric acid dropwise to the cooled flask. Follow this with the dropwise addition of 11 ml of concentrated sulfuric acid.
-
Reaction : Heat the mixture with constant stirring at 100°C for approximately 2.5 hours.
-
Quenching : After cooling, pour the reaction mixture into 500 ml of ice water.
-
Filtration & Neutralization : Filter the resulting precipitate. Neutralize the filtrate with ammonium hydroxide and filter again to collect any additional precipitate.
-
Purification : Combine all collected precipitates and recrystallize them from water to yield the final product, this compound.
Chemical Reactivity and Derivative Synthesis
This compound is a versatile precursor for a variety of derivatives, often synthesized through N-alkylation to enhance biological activity.[2]
N-Alkylation Reactions
The alkylation of the imidazole ring is sensitive to reaction conditions such as the solvent, base, and temperature. Good yields (66-85%) are often achieved when the reaction is heated to 60°C in acetonitrile with K₂CO₃ as the base.
| Solvent | Base | Temperature | Yield Range | Reference |
| DMSO or DMF | KOH or K₂CO₃ | Room Temp. | Low | |
| Acetonitrile | K₂CO₃ | 60°C | 66-85% |
Experimental Protocol: General N-Alkylation
This protocol is adapted from a study on regioselective synthesis.
-
Preparation : Dissolve 4(5)-nitroimidazole (7.87 mmol) in acetonitrile (CH₃CN).
-
Base Addition : Add potassium carbonate (K₂CO₃) (8.7 mmol) to the solution and stir for 15 minutes.
-
Alkylation : Add the desired alkylating agent (15.74 mmol) dropwise. Heat the reaction mixture to 60°C.
-
Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material disappears.
-
Work-up : Evaporate the solvent in vacuo. Dissolve the crude product in ethyl acetate (50 mL).
-
Purification : Wash the organic phase with water and brine, then dry over magnesium sulfate. Evaporate the solvent and purify the resulting residue by column chromatography.
Synthesis of Amide Derivatives
New amide derivatives of 2-methyl-5-nitroimidazole have been synthesized and evaluated for antibacterial activity, particularly against Helicobacter pylori.[9][10]
| Compound ID | Derivative Name | Yield (%) | Melting Point (°C) | Reference |
| 4c | 4-Chloro-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide | 45% | 197.2 - 199.2 | [9][10] |
| 4d | N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-nitrobenzamide | 32% | 197.8 - 199.3 | [10] |
| 4e | 4-Methyl-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide | 37% | 187 - 191 | [9] |
| 4f | 4-Methoxy-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide | 25% | 149.2 - 150.3 | [9][10] |
Biological Activity and Mechanism of Action
Nitroimidazoles are prodrugs that require reductive activation within target microorganisms to exert their cytotoxic effects.[5][6] This class of compounds is primarily used against anaerobic bacteria and protozoa.[]
General Mechanism of Action
The mechanism is a multi-step intracellular process.[][5]
Caption: Reductive activation pathway of 5-nitroimidazole antibiotics.
This activation occurs in low redox potential environments, where electron transfer proteins reduce the nitro group to form highly reactive intermediates.[] These intermediates covalently bind to microbial DNA, disrupting its helical structure, causing strand breaks, and ultimately leading to cell death.[][4][5]
Spectrum of Activity and Therapeutic Applications
Derivatives of this compound are effective against a wide range of anaerobic pathogens.
-
Antiprotozoal : Used to treat infections caused by Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[1][11]
-
Antibacterial : Highly active against anaerobic bacteria such as Helicobacter pylori and Bacteroides species.[][9] Some derivatives have shown potent activity against metronidazole-resistant H. pylori strains.[10]
-
Anticancer : Benzimidazole derivatives have demonstrated in vitro anticancer activity against cell lines like MCF7 (breast cancer) and A549 (lung cancer).[12]
Quantitative Biological Data
The following table summarizes the in vitro anticancer activity of benzimidazole derivatives synthesized from precursors related to this compound.
| Compound ID | Structure/Substitution | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 1 | 2-methyl-5(6)-nitro-1H-benzimidazole | MCF7 (Breast) | 4.52 | [12] |
| 2 | 1-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-5-nitro-1H-benzimidazole | MCF7 (Breast) | 8.29 | [12] |
| 3 | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 0.028 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[12]
-
Cell Seeding : Seed cancer cells in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for an additional 72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Pharmacokinetics and Drug Development
While specific pharmacokinetic data for this compound is limited, extensive research on its derivative, metronidazole, provides valuable insights into the expected behavior of this class of compounds.
General Pharmacokinetic Profile (based on Metronidazole)
| Parameter | Description | Reference |
| Absorption | Almost completely absorbed after oral administration (>90% bioavailability).[4] | [4][13] |
| Distribution | Widely distributed in body tissues, including the central nervous system. Low protein binding (<20%).[4][14] | [4][13][14] |
| Metabolism | Extensively metabolized by the liver into several metabolites, including an active hydroxy metabolite.[4][13][15] | [4][13][15] |
| Excretion | Primarily excreted in the urine (60-80%), with a smaller portion in feces.[4][13] | [4][13] |
| Elimination Half-life | Varies among derivatives: Metronidazole (~8h), Tinidazole (~12h), Ornidazole (~14h).[14][16] | [14][16] |
Role in Drug Development
This compound is a foundational scaffold in medicinal chemistry. Research focuses on synthesizing derivatives with improved characteristics:
-
Enhanced Potency : Modifying the side chains on the imidazole ring can dramatically alter efficacy, sometimes bypassing existing drug resistance mechanisms.[11][17]
-
Broadened Spectrum : New derivatives are constantly being evaluated to expand their activity against different microbial strains.[9]
-
Improved Pharmacokinetics : Efforts aim to develop compounds with longer half-lives or better tissue penetration.[18]
Conclusion
This compound remains a cornerstone in the development of antimicrobial agents. Its straightforward synthesis and versatile chemical nature allow for extensive modification, leading to a continuous stream of novel compounds with potential therapeutic applications. The well-understood mechanism of action, centered on reductive activation, provides a clear rationale for its efficacy against anaerobic organisms. Future research will likely focus on designing next-generation derivatives that can overcome growing antimicrobial resistance, improve pharmacokinetic profiles, and expand the therapeutic utility of the nitroimidazole scaffold into new areas such as oncology. This guide serves as a foundational resource for professionals dedicated to advancing research and development in this critical area of medicinal chemistry.
References
- 1. guidechem.com [guidechem.com]
- 2. jocpr.com [jocpr.com]
- 4. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lecturio.com [lecturio.com]
- 6. Metronidazole - Wikipedia [en.wikipedia.org]
- 7. This compound | C4H5N3O2 | CID 86278103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sid.ir [sid.ir]
- 11. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. | Semantic Scholar [semanticscholar.org]
- 17. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sti.bmj.com [sti.bmj.com]
Safety and Handling of 4-Methyl-5-nitroimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 4-Methyl-5-nitroimidazole, a heterocyclic organic compound utilized in various research and development applications. Due to its chemical nature, proper handling and safety protocols are imperative to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines the known hazards, exposure controls, and emergency procedures associated with this compound, supplemented with available toxicological data and standardized experimental protocols.
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological data for this compound is presented below. It is important to note that while some data is specific to this compound, other information is derived from related nitroimidazole compounds and should be interpreted with caution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₅N₃O₂ | [1][2] |
| Molecular Weight | 127.10 g/mol | [1][2] |
| Appearance | Beige to yellow or orange crystalline solid/powder | [3] |
| Melting Point | 251-255 °C | [4] |
| Solubility | Soluble in polar solvents like water and alcohols. | [3] |
| CAS Number | 14003-66-8 | [1][2] |
Table 2: Toxicological Data for this compound and Related Compounds
| Parameter | Value | Species | Method/Reference |
| Acute Oral Toxicity (LD50) | 1540 mg/kg (for 2-Methyl-4-nitroimidazole) | Not specified | [5] |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | Not specified | [1][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | Not specified | [1][6] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) | Not specified | [1][6] |
| Genotoxicity/Mutagenicity | Data for nitroimidazoles is conflicting and compound-dependent. Some derivatives show mutagenic and genotoxic potential. | Varies | [7][8][9] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4), H302 : Harmful if swallowed.[10][11]
-
Skin irritation (Category 2), H315 : Causes skin irritation.[1][6]
-
Eye irritation (Category 2), H319 : Causes serious eye irritation.[1][6]
-
Specific target organ toxicity - Single exposure (Category 3), Respiratory tract irritation, H335 : May cause respiratory irritation.[1][6]
Signal Word: Warning[11]
Pictograms:
-
GHS07: Exclamation mark[4]
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.
3.1. Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generation of dust.
-
Use appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]
-
Wash hands thoroughly after handling.[12]
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
3.2. Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.[10][12]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to prevent exposure.
4.1. Engineering Controls
-
Use of a chemical fume hood is recommended for all operations involving this compound.
-
Ensure eyewash stations and safety showers are readily accessible.
4.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. Wear a lab coat or other protective clothing.[12]
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.[12]
First-Aid and Emergency Procedures
5.1. First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.
5.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[12]
-
Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides and carbon oxides may be generated.[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]
5.3. Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 4. Avoid breathing dust.[12]
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[12]
Mechanism of Toxicity: Reductive Activation of 5-Nitroimidazoles
The toxicity of 5-nitroimidazole compounds is generally attributed to the reductive activation of the nitro group. This process is more likely to occur in hypoxic (low oxygen) environments, such as those found in anaerobic bacteria or tumor cells, which explains their selective toxicity. The reduction of the nitro group leads to the formation of highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species can covalently bind to and damage cellular macromolecules, including DNA, leading to strand breaks and cell death.[14][15][16][17]
Caption: Reductive activation pathway of 5-nitroimidazoles leading to cytotoxicity.
Experimental Protocols for Safety Assessment
The following sections outline general methodologies for key toxicological assessments. These are based on standardized guidelines and should be adapted for the specific properties of this compound.
7.1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a framework for assessing the cytotoxic potential of this compound on a mammalian cell line.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
7.2. Skin Irritation Testing (In Vitro - OECD TG 439)
This protocol is based on the Reconstructed Human Epidermis (RhE) test method for assessing skin irritation potential.[18][19]
Methodology:
-
Tissue Preparation: Use commercially available reconstructed human epidermis models. Equilibrate the tissues according to the manufacturer's instructions.
-
Compound Application: Apply a defined amount of this compound (neat or in a suitable vehicle) directly to the surface of the epidermis tissue.
-
Exposure: Expose the tissues to the test chemical for a specified duration (e.g., 60 minutes) at 37°C and 5% CO₂.
-
Washing: Thoroughly rinse the tissues to remove the test chemical.
-
Post-incubation: Transfer the tissues to fresh medium and incubate for a recovery period (e.g., 42 hours).
-
Viability Assessment (MTT Assay): Transfer the tissues to an MTT solution and incubate for 3 hours. Extract the formazan and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the mean tissue viability relative to the negative control. A viability of ≤ 50% indicates that the substance is an irritant.[19]
7.3. Eye Irritation Testing (In Vitro - OECD TG 492)
This protocol is based on the Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals that can induce serious eye damage.[18]
Methodology:
-
Tissue Preparation: Use commercially available RhCE models and equilibrate them as per the manufacturer's protocol.
-
Compound Application: Apply the test chemical to the epithelial surface of the cornea models.
-
Exposure: Expose the tissues for a defined period (e.g., 30 minutes).
-
Washing: Rinse the tissues to remove the test substance.
-
Post-incubation: Incubate the tissues in fresh medium for a recovery period.
-
Viability Assessment (MTT Assay): Determine tissue viability using the MTT assay as described for skin irritation.
-
Data Analysis: Calculate the mean tissue viability relative to the negative control. A viability of ≤ 60% after treatment is indicative of an eye irritant.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.[12]
Conclusion
This compound is a compound that requires careful handling due to its potential health hazards. Researchers, scientists, and drug development professionals must adhere to the safety precautions outlined in this guide to minimize risks. This includes the use of appropriate engineering controls and personal protective equipment, as well as following established protocols for handling, storage, and disposal. While comprehensive toxicological data for this specific compound is limited, the information available for the broader class of nitroimidazoles suggests a need for caution, particularly regarding potential genotoxicity. The experimental protocols provided offer a starting point for conducting necessary safety assessments.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. RTECS NUMBER-NI3345100-Chemical Toxicity Database [drugfuture.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. This compound | C4H5N3O2 | CID 86278103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. login.medscape.com [login.medscape.com]
- 17. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. News - ECHA [echa.europa.eu]
- 19. x-cellr8.com [x-cellr8.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Nitroimidazole via Nitration of Imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitroimidazole is a critical intermediate in the synthesis of various pharmaceuticals, including antimicrobial and antiprotozoal drugs, as well as energetic materials. Its synthesis primarily involves the nitration of imidazole. This document provides detailed protocols and comparative data for the synthesis of 4-nitroimidazole, focusing on methodologies that offer high yield and purity. The protocols described herein are intended for use by qualified researchers in a laboratory setting.
Reaction Overview
The nitration of imidazole to 4-nitroimidazole typically proceeds by reacting imidazole with a nitrating agent in the presence of a strong acid, most commonly sulfuric acid. The imidazole is first protonated by the strong acid to form an imidazolium salt, which then undergoes electrophilic nitration. The position of nitration is predominantly at the 4-position.
Caption: General reaction scheme for the nitration of imidazole.
Comparative Data of Synthesis Protocols
The following table summarizes quantitative data from various reported protocols for the synthesis of 4-nitroimidazole, allowing for easy comparison of their efficiencies.
| Protocol Reference | Nitrating Agent | Imidazole:Nitric Acid (Molar Ratio) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
| Protocol 1 | N₂O₅-mixed acid | 1:0.8 | 50 | 30 min | 95.5 | 99.8 |
| Protocol 2 | H₂SO₄/HNO₃ | 1:1.2 | 55-65 | 2 h | 92.7 | Not Specified |
| Comparative Method 1 | H₂SO₄/HNO₃ | 1:1.2 | 55 | 1 h | 92.9 | Not Specified |
| Comparative Method 2 | H₂SO₄/HNO₃ | 1:1.0 - 3.0 | 50-150 | Not Specified | 65-92 | Not Specified |
| Green Chemistry Approach | N₂O₅/fuming HNO₃ with catalyst | Not Specified | 25-50 | Not Specified | 72-90 | 95-98 |
Experimental Protocols
Protocol 1: High-Yield Synthesis using N₂O₅-Mixed Acid Nitrating Agent
This method utilizes dinitrogen pentoxide (N₂O₅) in a mixed acid system, which has been shown to produce high yields and purity at a lower reaction temperature.[1]
Materials:
-
Imidazole (13.6 g)
-
98% Sulfuric acid (25.8 mL)
-
10% Oleum (40 mL)
-
86% Nitric acid (8.53 mL)
-
Dinitrogen pentoxide (N₂O₅) (1.85 g)
-
20% Ammonium hydroxide solution
-
Ice
Equipment:
-
250 mL three-necked flask (x2)
-
Magnetic stirrer
-
Ice bath
-
Water bath
-
Dropping funnel
-
Thermometer
-
Centrifuge
-
Vacuum drying oven
Caption: Workflow for the high-yield synthesis of 4-nitroimidazole.
Procedure:
-
Preparation of Disulfated Imidazole Salt:
-
In a 250 mL three-necked flask, add 25.8 mL of 98% sulfuric acid and cool to 5°C using an ice bath.
-
Slowly add 13.6 g of imidazole to the cooled sulfuric acid while stirring.
-
After the addition is complete, allow the mixture to warm to 20°C and stir for an additional 20 minutes to obtain the disulfated imidazole salt solution.[1]
-
-
Preparation of N₂O₅-Mixed Acid Nitrating Agent:
-
In a separate 250 mL three-necked flask, add 40 mL of 10% oleum and cool to 5°C in an ice bath.
-
Slowly and carefully add 8.53 mL of 86% nitric acid and 1.85 g of N₂O₅ to the oleum with constant stirring to prepare the nitrating agent.[1]
-
-
Nitration Reaction:
-
Heat the disulfated imidazole salt solution to 50°C using a water bath.
-
Slowly add the prepared N₂O₅-mixed acid nitrating agent to the heated imidazole salt solution. The molar ratio of nitric acid to imidazole should be approximately 0.8:1.[1]
-
After the addition is complete, maintain the reaction mixture at 50°C and stir for 30 minutes to ensure the reaction goes to completion.[1]
-
-
Separation and Purification:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 7 mL of an ice-water mixture.
-
Adjust the pH of the solution to 4.5 by slowly adding 20% ammonium hydroxide solution, ensuring the temperature is maintained between 0-5°C. This will cause the product to precipitate.[1]
-
Collect the precipitate by centrifugation (e.g., 6000 rpm for 10 minutes).
-
Wash the solid product with cold water.
-
Dry the purified 4-nitroimidazole under vacuum at 60°C. The expected yield is approximately 21.7 g (95.5%) with a purity of 99.8%.[1]
-
Protocol 2: Conventional Synthesis using Mixed Sulfuric and Nitric Acid
This protocol employs a more traditional mixed acid (sulfuric and nitric acid) approach for the nitration of imidazole.[2]
Materials:
-
Imidazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid
-
Oleum (10%)
-
Ammonium hydroxide solution
-
Ice
Equipment:
-
Reaction flask with stirring and temperature control
-
Dropping funnel
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Preparation of Disulfated Imidazole Salt:
-
Similar to Protocol 1, prepare a solution of disulfated imidazole salt by slowly adding imidazole to concentrated sulfuric acid under cooling.[2]
-
-
Nitration Reaction:
-
Prepare a nitrating mixture of oleum (10%) and nitric acid with a volume ratio of 3.4:1.[2]
-
Heat the disulfated imidazole salt solution to 55-65°C.
-
Slowly add the nitrating mixture to the imidazole salt solution. The molar ratio of imidazole to nitric acid should be 1:1.2.[2]
-
Maintain the reaction at 55-65°C for 2 hours.[2]
-
-
Separation and Purification:
Safety Precautions
-
The nitration of imidazole is a highly exothermic reaction and requires careful temperature control to prevent runaway reactions.
-
Concentrated sulfuric acid, nitric acid, and oleum are extremely corrosive and strong oxidizing agents. Handle with extreme care using appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Dinitrogen pentoxide is a powerful nitrating agent and should be handled with caution.
Conclusion
The synthesis of 4-nitroimidazole can be achieved through various nitration protocols. The use of an N₂O₅-mixed acid nitrating agent (Protocol 1) offers significant advantages, including higher yields, higher purity, lower reaction temperatures, and shorter reaction times compared to conventional mixed acid methods.[1] This makes it a more efficient and potentially safer method for industrial-scale production. Researchers should select the protocol that best fits their equipment capabilities and safety standards.
References
N-alkylation of 4-nitroimidazole experimental protocol
Application Note: N-alkylation of 4-nitroimidazole
Introduction
The N-alkylation of 4-nitroimidazole is a fundamental synthetic transformation that serves as a crucial step in the preparation of a wide array of biologically active compounds. Nitroimidazole derivatives are known for their diverse pharmacological properties, including antibacterial, antiviral, antifungal, and anticancer activities.[1] The introduction of various alkyl substituents on the imidazole ring allows for the fine-tuning of these biological activities and the development of novel therapeutic agents. This document provides a detailed experimental protocol for the N-alkylation of 4-nitroimidazole, supported by a summary of reaction conditions and a visual representation of the workflow.
General Reaction Scheme
The N-alkylation of 4-nitroimidazole typically proceeds via a nucleophilic substitution reaction. The imidazole nitrogen, upon deprotonation by a suitable base, acts as a nucleophile and attacks an electrophilic alkylating agent, such as an alkyl halide. The reaction is regioselective, with the alkylation predominantly occurring at the N-1 position.
Caption: General reaction scheme for the N-alkylation of 4-nitroimidazole.
Experimental Protocols
Several methods have been established for the N-alkylation of 4-nitroimidazole, with the choice of base, solvent, and temperature being critical for achieving high yields and purity. Below are two representative protocols.
Protocol 1: Using Potassium Carbonate in Acetonitrile
This method is often preferred due to its good yields and the use of a relatively mild base and easily removable solvent. Heating the reaction mixture generally improves the reaction rate and yield.
Materials:
-
4-nitroimidazole (1.0 equivalent)
-
Alkylating agent (e.g., alkyl halide) (1.2 - 2.0 equivalents)[2]
-
Potassium carbonate (K₂CO₃) (1.1 - 2.0 equivalents)[2]
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
To a round-bottom flask, add 4-nitroimidazole and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask to form a suspension.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkylating agent dropwise to the stirred suspension.
-
Heat the reaction mixture to 60°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can range from one to three hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the crude product in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using Potassium Carbonate in DMF
This protocol is suitable for a variety of alkyl halides and is often employed for less reactive alkylating agents that may require higher temperatures.[3]
Materials:
-
4-nitroimidazole or 2-methyl-4(5)-nitro-1H-imidazole (1.0 equivalent)
-
Alkylating agent (e.g., alkyl halide) (1.0 equivalent)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the 4-nitroimidazole derivative in DMF, add potassium carbonate.
-
Add the appropriate alkyl halide to the mixture.
-
Heat the reaction mixture to 110-120°C.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reaction conditions and the corresponding yields for the N-alkylation of 4-nitroimidazole with different alkylating agents.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | Room Temp. | 24 | 40 | [2] |
| Ethyl bromoacetate | K₂CO₃ | DMSO | Room Temp. | 24 | 35 | [2] |
| Ethyl bromoacetate | K₂CO₃ | DMF | Room Temp. | 24 | 30 | [2] |
| Various alkyl halides | K₂CO₃ | CH₃CN | 60 | 1-3 | 66-85 | |
| Various alkyl halides | K₂CO₃ | DMF | 110-120 | Not Specified | High | [3] |
Note: Yields are highly dependent on the specific substrate and alkylating agent used. The conditions provided serve as a general guideline and may require optimization.
Experimental Workflow Visualization
Caption: Experimental workflow for the N-alkylation of 4-nitroimidazole.
References
Application of 4-Methyl-5-nitroimidazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-5-nitroimidazole is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. The electron-withdrawing nitro group and the imidazole core confer unique chemical and biological properties, making it a valuable building block for the development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the design and synthesis of antimicrobial and anticancer agents.
Antimicrobial Applications
Derivatives of this compound have demonstrated potent activity against a broad spectrum of bacteria and fungi. The mechanism of action is often attributed to the reduction of the nitro group under anaerobic or microaerophilic conditions, leading to the formation of reactive nitroso radicals that induce DNA damage in microbial cells.
Quantitative Antimicrobial Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against selected microbial strains.
Table 1: Antibacterial Activity of 2-methyl-5-nitroimidazole Derivatives Containing a 1,3,4-Oxadiazole Scaffold
| Compound | E. coli (MIC, μg/mL) | P. aeruginosa (MIC, μg/mL) | B. subtilis (MIC, μg/mL) | S. aureus (MIC, μg/mL) |
| 11 | 3.13 | 1.56 | 1.56 | 3.13 |
| 12 | 6.25 | 3.13 | 1.56 | 3.13 |
Data extracted from a study on secnidazole analogs.[1]
Table 2: Antibacterial and Antifungal Activity of 1,2,4-triazol-3-yl-thioethyl/hydroxypropyl-2-methyl-5-nitro-1H-imidazoles
| Compound Series | Bacterial Strains (MIC, μg/mL) | Fungal Strains (MIC, μg/mL) |
| Series 5 | 7.3 - 125 | 7.3 - 125 |
| Series 7 | Not effective | 3 - 25 |
Some compounds in series 5 were found to be effective against both bacteria and fungi, while series 7 derivatives were primarily effective against fungi.[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Materials:
-
Test compounds
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies of the microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well containing the serially diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Anticancer Applications
The hypoxic microenvironment of solid tumors presents a unique target for cancer therapy. This compound derivatives can act as hypoxia-activated prodrugs. Under hypoxic conditions, the nitro group is reduced, leading to the release of a cytotoxic agent that selectively kills cancer cells while sparing well-oxygenated normal tissues.
Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various cancer cell lines.
Table 3: Cytotoxic Activity of 4-nitroimidazole Derivatives Combined with a Piperazine Moiety
| Compound | MCF-7 (IC50, µM) | PC3 (IC50, µM) |
| 5 | 1.0 ± 0 | 9.00 ± 0.028 |
Data from a study on piperazine-tagged imidazole derivatives.[3]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 24-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Hypoxia-Activated Prodrug Mechanism
The diagram below illustrates the mechanism of action of a this compound-based hypoxia-activated prodrug. Under normoxic conditions, the prodrug is inactive. In the hypoxic environment of a tumor, the nitro group is reduced by cellular reductases, leading to the release of a cytotoxic agent that causes DNA damage and cell death.
Caption: Mechanism of a hypoxia-activated this compound prodrug.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of bioactive derivatives from this compound. This often involves N-alkylation followed by further functionalization of the side chain.
Caption: Synthetic workflow for this compound derivatives.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of potent antimicrobial and anticancer agents. The data and protocols presented here provide a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of novel therapeutic agents based on this promising chemical entity. Further investigation into the pharmacokinetics, toxicity, and specific molecular targets of novel derivatives is warranted to translate these preclinical findings into clinical applications.
References
Application Notes and Protocols: 4-Methyl-5-nitroimidazole as a Versatile Scaffold for Novel Antimicrobial Agents
Introduction
The 5-nitroimidazole scaffold is a cornerstone in the development of antimicrobial agents, renowned for its efficacy against anaerobic bacteria and protozoa.[1][2] Seminal drugs such as metronidazole and tinidazole, which feature a substituted 1-alkyl-5-nitroimidazole core, have been in clinical use for decades to treat a variety of infections.[1][3] The biological activity of these compounds is intrinsically linked to the 5-nitro group, which undergoes reductive activation within target microorganisms to produce cytotoxic radicals that induce DNA damage.[4][5]
4-Methyl-5-nitroimidazole serves as a crucial building block for the synthesis of new chemical entities in this class. By modifying the substituent at the N-1 position of the imidazole ring, researchers can modulate the compound's physicochemical properties, such as lipophilicity and tissue penetration, thereby fine-tuning its antimicrobial spectrum and potency.[1] These notes provide an overview of the mechanism, synthesis strategies, and protocols for evaluating antimicrobial agents derived from the this compound core structure.
Part 1: Mechanism of Action of 5-Nitroimidazole Derivatives
The antimicrobial effect of 5-nitroimidazole derivatives is initiated after the drug passively diffuses into the microbial cell.[6][7] In the low-redox potential environment of anaerobic organisms, the drug functions as a prodrug.[4] Cellular enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR), reduce the nitro group to form a highly reactive nitroso radical anion.[4][] This reactive intermediate can covalently bind to and disrupt the helical structure of microbial DNA, leading to strand breakage and ultimately, cell death.[5][7] This targeted activation within anaerobic cells ensures selective toxicity while sparing host tissues.
Caption: Reductive activation pathway of 5-nitroimidazoles in anaerobic microbes.
Part 2: Synthesis of this compound Derivatives
Application Note: Synthetic Strategies
The this compound core is typically functionalized by targeting the nitrogen atom at the N-1 position of the imidazole ring. This allows for the introduction of various side chains designed to enhance biological activity. Common strategies involve N-alkylation with moieties containing other functional groups or heterocyclic rings, such as oxadiazoles, sulfones, or thiazolidinones.[9][10][11] For instance, reacting a 1-(2-bromoethyl) or similar haloalkane derivative of this compound with nucleophiles is a common method to build more complex molecules.[9] The goal of these synthetic modifications is often to improve the drug's pharmacokinetic profile or to overcome existing resistance mechanisms.
Protocol: Example Synthesis of a Sulfone Derivative
This protocol is adapted from a multi-step synthesis of a 5-nitroimidazole sulfone derivative, illustrating a common pathway for creating novel analogs.[11]
Objective: To synthesize 2-[3-chloro-2-(toluene-4-sulfonylmethyl)propenyl]-1-methyl-5-nitro-1H-imidazole (a representative analog).
Materials:
-
Starting Material: 2-(3-chloro-2-chloromethylpropenyl)-1-methyl-5-nitro-1H-imidazole
-
Sodium 4-methylbenzenesulfinate (Sodium p-toluenesulfinate)
-
Dimethylsulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Chloroform-ethyl acetate (95:5) solvent system
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting dichloride derivative (1 equivalent) in DMSO.
-
Reagent Addition: In a separate flask, prepare a solution of sodium 4-methylbenzenesulfinate (1 equivalent) in DMSO.
-
Add the sulfinate solution dropwise to the dichloride solution while stirring under an inert atmosphere.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12 hours.
-
Precipitation: Pour the reaction mixture into cold water to precipitate the crude product.
-
Filtration and Extraction: Filter the precipitate. Dissolve the crude product in dichloromethane (DCM).
-
Wash the DCM layer twice with water.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting solid by column chromatography on silica gel, eluting with a chloroform-ethyl acetate (95:5) mixture.
-
Recrystallization: Recrystallize the purified product from ethanol to obtain the final sulfone derivative.[11]
References
- 1. jocpr.com [jocpr.com]
- 2. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metronidazole - Wikipedia [en.wikipedia.org]
- 5. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 6. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lecturio.com [lecturio.com]
- 9. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Analysis of Nitroimidazole Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitroimidazoles, such as metronidazole, ronidazole, dimetridazole, and ipronidazole, are a class of synthetic antibiotics widely used in veterinary medicine to treat and prevent protozoal and anaerobic bacterial infections.[1] Due to concerns about their potential carcinogenic and mutagenic effects on human health, their use in food-producing animals has been banned in many countries.[1][2] Consequently, sensitive and reliable analytical methods are required to monitor for the presence of these compounds and their metabolites in various biological and food matrices.
Nitroimidazoles are prodrugs that become active after the nitro group is reduced within anaerobic organisms.[][4] This metabolic activation is key to their antimicrobial effect but also leads to the formation of various metabolites.[4][5] The primary metabolites are often hydroxylated forms, such as hydroxymetronidazole (MNZ-OH) and 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), the common metabolite of ronidazole and dimetridazole.[6][7] Monitoring for these metabolites is crucial as they indicate exposure to the parent drug.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the preferred technique for the confirmatory analysis of nitroimidazole residues.[8] Its high selectivity, sensitivity, and accuracy allow for the simultaneous detection and quantification of multiple parent drugs and their metabolites at trace levels.[1][9] This application note provides a detailed protocol for the extraction and analysis of nitroimidazole metabolites from various matrices using HPLC-MS/MS.
Metabolic Pathway of Nitroimidazoles
The antimicrobial activity of nitroimidazoles is dependent on the reductive activation of their 5-nitro group. This process occurs under the low redox potential conditions found in anaerobic bacteria and protozoa.[] The nitro group is reduced by enzymes like nitroreductases, forming highly reactive cytotoxic intermediates, including nitroso radicals and hydroxylamine derivatives.[5] These intermediates can covalently bind to DNA, disrupting its helical structure and leading to strand breaks, which ultimately results in cell death.[] In aerobic environments, oxygen can re-oxidize the activated drug, regenerating the parent compound in a "futile cycle," which limits its efficacy against aerobic organisms.[5] The primary metabolic pathway in mammals involves oxidation by the liver, leading to the formation of less active hydroxylated metabolites that are then excreted.[7]
Experimental Protocols
This section outlines a general protocol for the analysis of nitroimidazole metabolites in biological matrices. The method is based on common sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis.
-
Standards: Analytical standards of parent nitroimidazoles (metronidazole, ronidazole, dimetridazole, ipronidazole) and their hydroxylated metabolites (MNZ-OH, HMMNI, IPZ-OH).
-
Internal Standards (IS): Isotopically labeled standards (e.g., ronidazole-d3, metronidazole-d4) are recommended for accurate quantification.[8]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, ethyl acetate, and water.
-
Reagents: Formic acid, acetic acid, ammonium sulfate, magnesium sulfate (anhydrous), sodium chloride, and trisodium citrate dihydrate.
-
SPE Cartridges: Mixed-mode strong cation-exchange cartridges or lipid removal cartridges (e.g., Agilent Captiva EMR-Lipid) can be used for sample cleanup.[1][10]
-
QuEChERS Salts: Pre-packaged or custom-made salt mixtures (e.g., MgSO₄, NaCl).[10][11]
This protocol is adapted for matrices like honey, eggs, or tissue.[10][11]
-
Homogenization: Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spiking: Add the internal standard solution to all samples, blanks, and calibration standards.
-
Extraction:
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing appropriate sorbents (e.g., C18, PSA, and MgSO₄) to remove interferences like lipids and pigments.
-
Vortex for 1 minute and centrifuge at high speed for 5 minutes.
-
-
Final Preparation:
-
Transfer the cleaned supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-45°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).[12]
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
The following are typical starting conditions. Method optimization is recommended for specific applications and matrices.
Table 1: Suggested HPLC-MS/MS Parameters
| Parameter | Recommended Setting |
| HPLC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient Elution | Start with 5-10% B, ramp to 90-95% B, hold, and return to initial conditions. Total run time: 10-15 minutes. |
| Column Temperature | 40°C[11] |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Key Parameters | Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity. |
Data and Performance
Method validation should be performed according to established guidelines (e.g., EU Commission Decision 2002/657/EC) to assess specificity, linearity, accuracy, precision, decision limit (CCα), and detection capability (CCβ).[13]
At least two MRM transitions should be monitored for each analyte for confident identification and quantification. The most intense transition is used for quantification (quantifier) and the second for confirmation (qualifier).
Table 2: Example MRM Transitions for Nitroimidazoles and Metabolites (Note: Optimal collision energies (CE) are instrument-dependent and require optimization.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Dimetridazole (DMZ) | 142.1 | 96.1 | 82.1 |
| Ronidazole (RNZ) | 201.1 | 155.1 | 81.1 |
| Metronidazole (MNZ) | 172.1 | 128.1 | 82.1 |
| Ipronidazole (IPZ) | 170.1 | 124.1 | 96.1 |
| HMMNI | 158.1 | 112.1 | 95.1 |
| MNZ-OH | 188.1 | 128.1 | 111.1 |
| IPZ-OH | 186.1 | 124.1 | 140.1 |
The performance of HPLC-MS/MS methods for nitroimidazole analysis varies by matrix and specific protocol. The following table summarizes typical performance characteristics reported in the literature.
Table 3: Summary of Method Performance Across Various Matrices
| Matrix | Analytes | LOQ (µg/kg) | Recovery (%) | Precision (RSD %) | Reference |
| Honey | 4 parents, 3 metabolites | 0.05 - 0.2 | 90.2 - 105.6 | < 11.2 (inter-day) | [1][14] |
| Aquaculture Tissue | 5 parents, 3 metabolites | 0.1 - 20 (range) | 83 - 105 | 2.3 - 14.0 | [13] |
| Turkey Muscle | 7 parents, 3 metabolites | ≥ 0.05 ng/g | N/A | N/A | [6] |
| Egg | 4 parents, 3 metabolites | 1 - 10 (spiked levels) | 85.6 - 118.3 | < 6 | [10] |
| Livestock/Fishery Products | 4 parents, 3 metabolites | 0.1 - 0.2 | 74.6 - 111.1 | 0.5 - 8.3 | [12] |
| Milk & Egg | 4 parents, 2 metabolites | 1 - 5 (spiked levels) | 57 - 134 | 1 - 20 |
N/A: Not explicitly stated in the abstract.
Conclusion
The HPLC-MS/MS method described provides a robust, sensitive, and specific tool for the simultaneous determination of nitroimidazole parent drugs and their key metabolites in a variety of complex matrices. The combination of efficient sample preparation techniques, such as QuEChERS or SPE, with the selectivity of tandem mass spectrometry allows for reliable quantification at levels relevant for regulatory monitoring and food safety programs. Proper method validation is essential to ensure data quality and accuracy, making this approach highly suitable for implementation in routine analytical laboratories.
References
- 1. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Solid-Phase Extraction for the Purification of Nitroimidazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of nitroimidazoles from various matrices using solid-phase extraction (SPE). Nitroimidazoles are a class of synthetic antibiotics and antiprotozoal agents. Due to concerns about their potential carcinogenicity and mutagenicity, their use in food-producing animals is banned in many countries, necessitating sensitive and efficient methods for their detection.[1][2][3] Solid-phase extraction is a widely adopted technique for the cleanup and pre-concentration of these analytes from complex sample matrices prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Principles of Solid-Phase Extraction for Nitroimidazoles
Solid-phase extraction is a versatile technique that separates components of a mixture in a liquid sample (the mobile phase) based on their physical and chemical properties as they interact with a solid, stationary phase.[4] For nitroimidazole analysis, various SPE sorbents are employed, including:
-
Molecularly Imprinted Polymers (MIPs): These are highly selective sorbents with cavities specifically designed to bind to a target analyte or a class of structurally related compounds.
-
Mixed-Mode Cation Exchange (MCX): These sorbents combine reversed-phase and strong cation exchange mechanisms, making them effective for extracting basic compounds like nitroimidazoles from various matrices.[5]
-
Reversed-Phase (e.g., C18): This type of sorbent is used for the extraction of non-polar to moderately polar compounds from aqueous matrices.[2]
-
Lipid Removal Sorbents (e.g., Captiva EMR—Lipid): These are specifically designed to remove lipids from complex samples like eggs, which can interfere with subsequent analysis.[6]
Experimental Protocols
Below are detailed protocols for the solid-phase extraction of nitroimidazoles from different matrices.
Protocol 1: Extraction of Nitroimidazoles from Milk and Egg using Molecularly Imprinted Polymer (MIP) SPE
This protocol is adapted from a method using SupelMIP SPE for Nitroimidazoles.
1. Sample Pre-treatment:
-
Egg:
-
Homogenize one egg.
-
Weigh 10 g of the homogenized egg into a centrifuge tube.
-
Spike with appropriate concentrations of nitroimidazole standards and internal standards.
-
Add 10 mL of acetonitrile and centrifuge for 5 minutes.
-
Transfer the supernatant to a new tube and add 2 g of sodium chloride.
-
Centrifuge, and then evaporate the extract to dryness in a silanized glass tube.
-
Reconstitute the residue in 2 mL of water and sonicate for 3 minutes before SPE.
-
-
Milk:
-
A similar pre-treatment protocol is followed, with a single-step liquid-liquid extraction using acetonitrile and sodium chloride.
-
2. Solid-Phase Extraction:
-
SPE Cartridge: SupelMIP Nitroimidazoles SPE tubes (50 mg/3 mL)
-
Conditioning:
-
1 mL Toluene
-
1 mL Acetonitrile
-
1 mL 10 mM Ammonium acetate, pH 6.5
-
-
Loading:
-
Load 2 mL of the pre-treated sample by gravity.
-
-
Washing:
-
Apply 1 mL of water, followed by a strong vacuum for 5 minutes to dry the column.
-
Add two aliquots of 1 mL hexane.
-
Add 1 mL of heptane:toluene (3:1 v/v). Apply a brief vacuum between each wash step.
-
Apply a strong vacuum for 3 minutes to dry the column after the final wash.
-
-
Elution:
-
Apply two aliquots of 1 mL of 60:40 acetonitrile:water containing 0.5% acetic acid at a flow rate of 0.2 mL/minute.
-
-
Post-Elution:
-
Evaporate the eluted fractions to 50 µL in silanized glassware.
-
Reconstitute to 500 µL with 0.1% formic acid in water.
-
Protocol 2: Dispersive Solid-Phase Extraction (d-SPE) of Nitroimidazoles from Honey
This protocol utilizes a mixed-mode strong cation-exchange sorbent for the isolation and enrichment of nitroimidazoles.[1][7]
1. Sample Preparation:
-
Weigh a 1-gram aliquot of honey into a centrifuge tube.[1]
-
Add a solution containing internal standards.[1]
2. Dispersive SPE:
-
Perform a dispersive solid-phase extraction using a mixed-mode strong cation-exchange sorbent to isolate and enrich the analytes.[1][7]
3. Analysis:
-
The subsequent analysis is typically carried out using UHPLC-MS/MS with a C18 column and detection by multiple reaction monitoring in positive ionization mode.[1][7]
Protocol 3: Extraction of Nitroimidazoles from Egg using Lipid Removal SPE
This method uses a pass-through cleanup approach with Captiva EMR—Lipid cartridges.[6]
1. Sample Preparation (QuEChERS Extraction):
-
Homogenize the egg sample.
-
Perform a QuEChERS-based extraction.
2. Lipid Removal:
-
Use a Captiva EMR—Lipid cartridge for sample cleanup. This product combines size exclusion and hydrophobic interactions to selectively remove lipids.[6]
-
The unique pass-through functionality simplifies the workflow compared to traditional SPE.[6]
3. Analysis:
-
The cleaned extract is then analyzed by LC/MS/MS.[6]
Data Presentation
The following tables summarize the quantitative data from the cited methods for the solid-phase extraction of nitroimidazoles.
Table 1: Recovery and Precision Data for Nitroimidazoles using SupelMIP SPE from Milk and Egg.
| Analyte | Matrix | Spiking Level (µg/kg) | Average Recovery (%) | RSD (%) |
| Dimetridazole (DMZ) | Egg | 1, 2, 5 | 95 | < 7 |
| Ipronidazole (IPZ) | Egg | 1, 2, 5 | 95 | < 7 |
| Metronidazole (MNZ) | Egg | 1, 2, 5 | 95 | < 7 |
| Ronidazole (RNZ) | Egg | 1, 2, 5 | 95 | < 7 |
| DMZOH | Egg | 1, 2, 5 | 95 | < 7 |
| MNZOH | Egg | 1, 2, 5 | 95 | < 7 |
| Average | Milk & Egg | 95 | 7 |
Table 2: Limits of Detection (LOD) for Nitroimidazoles using SupelMIP SPE.
| Analyte | LOD in Milk (µg/kg) | LOD in Egg (µg/kg) |
| Dimetridazole (DMZ) | 0.010 - 0.16 | 0.016 - 0.12 |
| Ipronidazole (IPZ) | 0.010 - 0.16 | 0.016 - 0.12 |
| Metronidazole (MNZ) | 0.010 - 0.16 | 0.016 - 0.12 |
| Ronidazole (RNZ) | 0.010 - 0.16 | 0.016 - 0.12 |
| DMZOH | 0.010 - 0.16 | 0.016 - 0.12 |
| MNZOH | 0.010 - 0.16 | 0.016 - 0.12 |
Table 3: Recovery and Precision Data for d-SPE of Nitroimidazoles from Honey.[7]
| Analyte | Spiking Level (µg/kg) | Recovery Range (%) | Inter-day RSD (%) |
| Nitroimidazoles | 0.2, 0.5, 1.0 | 90.2 - 105.6 | < 11.2 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ) for d-SPE of Nitroimidazoles from Honey.[7]
| Parameter | Range (µg/kg) |
| LOD | 0.02 - 0.07 |
| LOQ | 0.05 - 0.2 |
Table 5: Recovery and Precision Data for Lipid Removal SPE of Nitroimidazoles from Egg.[6]
| Parameter | Value Range (%) |
| Accuracy (Recovery) | 85.6 - 118.3 |
| Precision (RSD) | < 6 |
Visualizations
The following diagrams illustrate the experimental workflows for the solid-phase extraction of nitroimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. library2.smu.ca [library2.smu.ca]
- 3. benchchem.com [benchchem.com]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Novel solid phase extraction method for the analysis of 5-nitroimidazoles and metabolites in milk samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for Assessing In Vitro Antimicrobial Activity of Synthesized Compounds
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro antimicrobial properties of newly synthesized chemical compounds. The methodologies described herein are fundamental in the fields of drug discovery, medicinal chemistry, and microbiology for the initial screening and characterization of potential new antimicrobial agents. The primary assays covered are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent assay for establishing the Minimum Bactericidal Concentration (MBC). Additionally, the Agar Disk Diffusion method is included as a common preliminary screening tool.
General Experimental Workflow
The overall process for assessing the antimicrobial activity of a synthesized compound follows a structured workflow. This begins with the proper preparation of the test compound and the microbial cultures, followed by quantitative susceptibility testing to determine the minimum concentration that inhibits or kills the microorganism.
Troubleshooting & Optimization
Technical Support Center: 4-Methyl-5-nitroimidazole Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4-Methyl-5-nitroimidazole. It is designed for researchers, scientists, and drug development professionals to help improve reaction yields and address common challenges encountered during synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Nitration: Reaction time is too short, or the temperature is too low. | - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature in small increments. Note that excessive heat can lead to side reactions. |
| Suboptimal Nitrating Agent: The chosen nitrating agent or its concentration may not be ideal for the specific substrate and conditions. | - Consider alternative nitrating agents. For instance, nitration with sodium nitrate in sulfuric acid has been reported to yield up to 95%.[1][2] - Ensure the correct concentration of acids is used. For mixed acid nitration (H₂SO₄/HNO₃), the ratio is critical. | |
| Side Reactions: Oxidation of the methyl group or the formation of dinitrated byproducts can reduce the yield of the desired product. | - Maintain strict temperature control, as high temperatures can promote oxidation.[1] - Use a stoichiometric amount of the nitrating agent to minimize dinitration. | |
| Loss of Product During Workup: The product may be lost during extraction or purification steps. | - Ensure complete precipitation of the product by adjusting the pH carefully during neutralization. - Optimize the recrystallization solvent and procedure to minimize loss. | |
| Formation of Impurities/Byproducts | Over-nitration: Excess nitrating agent or high reaction temperatures can lead to the formation of dinitro-isomers. | - Use a precise molar ratio of the nitrating agent to 4-methylimidazole. - Maintain the recommended reaction temperature. |
| Oxidation: The methyl group is susceptible to oxidation by nitric acid, especially at elevated temperatures. | - Keep the reaction temperature under strict control.[1] | |
| Isomer Formation: Formation of 4-methyl-2-nitroimidazole is a possible side reaction. | - The nitration of 4-methylimidazole predominantly yields the 5-nitro isomer due to electronic and steric effects. However, purification by recrystallization or column chromatography can separate isomers if formed. | |
| Reaction Control Issues | Exothermic Reaction: The nitration reaction is highly exothermic and can be difficult to control, leading to a rapid increase in temperature. | - Add the nitrating agent slowly and in portions, with efficient stirring. - Use an ice bath to maintain a low temperature during the addition of reagents. |
| Product Isolation Difficulties | Product is soluble in the workup solution. | - After neutralization, cool the solution in an ice bath to decrease the solubility of this compound and promote precipitation.[3] |
| Oily Product Formation: The product separates as an oil instead of a solid. | - Ensure the neutralization step is carried out slowly and with vigorous stirring to promote the formation of a crystalline solid. - Try seeding the solution with a small crystal of the pure product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most traditional and widely used method is the nitration of 4-methylimidazole using a mixture of concentrated sulfuric acid and nitric acid.[1] This method is effective, but requires careful control of reaction conditions to achieve high yields.
Q2: What are the typical yields for this compound synthesis?
A2: Yields can vary significantly depending on the method and reaction conditions. With the standard mixed acid method, yields are often in the range of 60-85%.[1][4] However, optimization of conditions and the use of alternative nitrating agents, such as sodium nitrate in sulfuric acid, can increase the yield to as high as 95%.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (4-methylimidazole) and the appearance of the product spot will indicate the reaction's progression.
Q4: What is the role of sulfuric acid in the mixed acid nitration?
A4: Concentrated sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.
Q5: What are the key safety precautions to take during this synthesis?
A5: The nitration of 4-methylimidazole is a hazardous procedure. It is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is highly exothermic; therefore, the addition of the nitrating agent must be done slowly and with cooling to prevent the reaction from running out of control.
-
Concentrated acids are corrosive and should be handled with extreme care.
Data Presentation
Table 1: Comparison of Yields for Different Synthesis Methods
| Nitrating Agent | Starting Material | Reaction Conditions | Reported Yield (%) | Reference |
| Nitric Acid / Sulfuric Acid | 2-Methylimidazole | 100°C | 85 | [1] |
| Sodium Nitrate / Sulfuric Acid | 2-Methylimidazole | 130°C | 95 | [1] |
| Fuming Nitric Acid / Sulfuric Acid | 4-Methylimidazole | 100°C for 2.5 hours | ~42 | [3] |
| N₂O₅ / Fuming Nitric Acid | Imidazole | 25-50°C | 72-90 | [5] |
| Nitric Acid / Oleum | Imidazole | 55-65°C for 1 hour | 92.7 | [4] |
Experimental Protocols
Protocol 1: Synthesis using Nitric Acid and Sulfuric Acid
This protocol is adapted from a common laboratory procedure for the nitration of methylimidazole.[1]
Materials:
-
2-Methylimidazole
-
Concentrated Sulfuric Acid (96-98%)
-
Concentrated Nitric Acid (68-70%)
-
Ammonium Hydroxide solution (25%)
-
Ice
-
Distilled water
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, slowly add 2-methylimidazole to concentrated sulfuric acid while cooling in an ice bath.
-
Once the 2-methylimidazole has completely dissolved, heat the solution to 70°C.
-
Slowly add concentrated nitric acid dropwise to the solution, maintaining the temperature at 100°C.
-
After the addition is complete, continue stirring the mixture at 100°C for 5 hours.
-
Cool the reaction mixture to room temperature and then pour it slowly over crushed ice.
-
Neutralize the solution with a 25% aqueous ammonia solution until a precipitate forms.
-
Filter the precipitate, wash it with cold water, and dry it to obtain this compound.
-
The crude product can be further purified by recrystallization from water.[3]
Protocol 2: High-Yield Synthesis using Sodium Nitrate and Sulfuric Acid
This protocol offers a higher yield compared to the traditional mixed acid method.[1]
Materials:
-
2-Methylimidazole
-
Sodium Nitrate
-
Concentrated Sulfuric Acid (94-96%)
-
Sodium Carbonate solution
-
Ice
-
Distilled water
Procedure:
-
In a suitable reactor, dissolve 2-methylimidazole in concentrated sulfuric acid.
-
Add sodium nitrate to the mixture in portions while stirring.
-
Heat the reaction mixture to 125-140°C and maintain this temperature for 4.5-5 hours.
-
After the reaction is complete, cool the mixture and carefully pour it onto ice.
-
Neutralize the solution with a sodium carbonate solution to a pH of approximately 3.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from water for further purification.
Visualizations
Electrophilic Nitration Mechanism
Caption: Mechanism of electrophilic aromatic nitration of 4-methylimidazole.
General Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
References
Technical Support Center: Regioselectivity in Nitroimidazole Alkylation
Welcome to the technical support center for navigating the complexities of nitroimidazole alkylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-alkylated nitroimidazole derivatives, which are crucial intermediates in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major challenge in the N-alkylation of nitroimidazoles?
The primary challenge arises from the tautomerism of the imidazole ring. For instance, 4-nitroimidazole and 5-nitroimidazole exist in equilibrium, and both nitrogen atoms (N-1 and N-3) of the imidazole ring are potential sites for alkylation. This can lead to a mixture of N-1 and N-3 alkylated regioisomers, complicating purification and reducing the yield of the desired product. The electron-withdrawing nature of the nitro group further influences the nucleophilicity of the ring nitrogens, making the reaction sensitive to various factors.[1]
Q2: What are the key factors that influence the regioselectivity of nitroimidazole alkylation?
Several factors critically determine the outcome of the alkylation reaction:
-
Position of the Nitro Group: The position of the nitro group (e.g., 4-nitro vs. 5-nitro) significantly impacts which nitrogen is more susceptible to alkylation. For 4-nitroimidazole, alkylation is favored at the N-1 position.[2] In the case of 2-methyl-5-nitroimidazole, steric hindrance from the nitro group directs alkylation to the N-3 position.[2]
-
Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role. For example, using potassium carbonate (K₂CO₃) as the base in acetonitrile often leads to good yields and can influence regioselectivity.[2]
-
Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent can also affect the regioselectivity. More reactive alkylating agents might lead to different isomer ratios compared to less reactive ones.[3]
Q3: How can I determine the regioselectivity of my alkylation reaction?
The most common and reliable methods for determining the structure of your alkylated products and thus the regioselectivity are spectroscopic techniques. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools to distinguish between different regioisomers based on the chemical shifts of the imidazole ring protons and carbons.[2] In some cases, single-crystal X-ray crystallography can provide unambiguous structural confirmation.
Troubleshooting Guide
Problem 1: Low or no yield of the desired N-alkylated product.
-
Possible Cause 1: Incomplete deprotonation of the imidazole ring.
-
Solution: The imidazole proton needs to be removed by a base to form the more nucleophilic imidazolate anion. Ensure you are using a suitable base. Potassium carbonate (K₂CO₃) is often effective.[2] The strength of the base can be critical; for less reactive systems, a stronger base might be required.
-
-
Possible Cause 2: Unfavorable reaction temperature.
-
Solution: Temperature can significantly affect the reaction rate and yield. For the alkylation of 4- and 5-nitroimidazoles, heating the reaction to 60°C has been shown to markedly improve yields.[2] However, in some cases, lower temperatures might be necessary to favor the formation of a specific isomer.[3]
-
-
Possible Cause 3: Inappropriate solvent.
-
Solution: The choice of solvent is crucial. Acetonitrile is often a good choice for the N-alkylation of nitroimidazoles, leading to higher yields compared to solvents like DMSO or DMF under certain conditions.[2]
-
Problem 2: Formation of a mixture of regioisomers, making purification difficult.
-
Possible Cause 1: Competing alkylation at N-1 and N-3.
-
Possible Cause 2: Reaction conditions favoring multiple products.
-
Solution: Modifying the reaction conditions can favor one isomer over the other. For instance, in acidic media, lower temperatures (around 75°C) with reactive alkylating agents can favor the 5-nitro isomer, while higher temperatures (around 140°C) can favor the thermodynamically more stable 4-nitro isomer.[3]
-
-
Solution: The use of a Lewis acid catalyst, such as ceric ammonium nitrate, has been shown to provide high regioselectivity in certain cases, such as the reaction of 2-methyl-5-nitroimidazole with methyl acrylate.[4]
Data Presentation
Table 1: Effect of Reaction Conditions on the N-Alkylation of 4-Nitroimidazole
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | Room Temp | 40 | [5] |
| Ethyl bromoacetate | K₂CO₃ | DMSO | Room Temp | 35 | [5] |
| Ethyl bromoacetate | K₂CO₃ | DMF | Room Temp | 30 | [5] |
| Various | K₂CO₃ | CH₃CN | 60 | 66-85 | [2] |
Table 2: Regioselectivity in the Alkylation of Substituted Nitroimidazoles
| Starting Material | Position of Alkylation | Influencing Factor | Reference |
| 4-Nitroimidazole | N-1 | Electronic preference | [2] |
| 2-Methyl-5-nitroimidazole | N-3 | Steric hindrance from nitro group | [2] |
Experimental Protocols
General Procedure for N-Alkylation of 4(5)-Nitroimidazole in Acetonitrile
-
Setup: To a solution of the 4(5)-nitroimidazole (7.87 mmol) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃) (8.7 mmol).
-
Stirring: Stir the mixture for 15 minutes at room temperature.
-
Addition of Alkylating Agent: Add the alkylating agent (15.74 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TTC).
-
Workup: Once the reaction is complete, evaporate the solvent. Dissolve the crude product in ethyl acetate (50 mL).
-
Purification: Wash the organic phase with water and brine, and then dry it over magnesium sulfate. Evaporate the solvent under vacuum. The resulting residue can be further purified by column chromatography.
General Procedure for N-Alkylation of 4(5)-Nitroimidazole in DMSO or DMF
-
Setup: To a solution of the 4(5)-nitroimidazole (7.87 mmol) in Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (8.7 mmol).
-
Stirring: Stir the mixture for 15 minutes.
-
Addition of Alkylating Agent: Add the alkylating agent (15.74 mmol) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: After the disappearance of the starting material, pour the mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the organic phase with brine and dry it over magnesium sulfate. Evaporate the solvent under vacuum to obtain the crude product.
Visualizations
Caption: Tautomeric equilibrium of 4- and 5-nitroimidazole.
Caption: General experimental workflow for N-alkylation of nitroimidazoles.
Caption: Troubleshooting decision tree for nitroimidazole alkylation.
References
- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. CN113372281A - Synthetic method of metronidazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Nitration of Imidazoles
Welcome to the technical support center for the nitration of imidazoles. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the electrophilic nitration of the imidazole ring.
Frequently Asked Questions (FAQs)
Q1: What are the most common nitrating agents used for imidazoles?
A1: A variety of nitrating agents can be employed, with the choice depending on the substrate's reactivity and the desired outcome. Common agents include:
-
Mixed Acid (H₂SO₄/HNO₃): A classic and powerful nitrating system, typically a mixture of concentrated or fuming nitric acid and sulfuric acid. This is often used for de-activated or robust imidazole cores.[1][2][3]
-
Nitronium Salts: Reagents like nitronium tetrafluoroborate (NO₂BF₄) or nitronium perchlorate offer selective nitration on the imidazole moiety, often under milder conditions and in organic solvents, which can help avoid aryl ring nitration in substituted imidazoles.[1]
-
Alkali Metal Nitrates in Acid: Sodium or potassium nitrate in the presence of concentrated sulfuric acid can be an effective alternative to mixed acid, sometimes proceeding more smoothly.[2][4]
-
Nitric Acid and Acetic Anhydride: This mixture can be used, but it has been reported to lead to the formation of N-nitro derivatives in some cases.[5]
-
In Situ Generated Nitrating Agents: A mixture of potassium nitrate (KNO₃) and trifluoroacetic anhydride (TFAA) can generate the active nitrating species, CF₃C(O)ONO₂, in situ for specific applications, particularly for achieving nitration at the C-2 position.[6][7]
Q2: How do reaction conditions like temperature and solvent affect the nitration of imidazoles?
A2: Temperature and solvent are critical parameters for controlling the reaction rate, yield, and side product formation.
-
Temperature: Nitration reactions are highly exothermic.[8] Temperatures can range from 0°C to over 140°C.[1][2] Higher temperatures increase the reaction rate but also elevate the risk of decomposition, oxidative ring opening, and the formation of by-products.[2][3][8] Optimal temperatures vary by method; for instance, mixed acid nitration of 2-methylimidazole shows peak yields at 100-110°C, while using sodium nitrate requires 120-140°C for optimal results.[2] Reactions with nitronium salts are often run at much lower temperatures (e.g., 0-20°C).[1]
-
Solvent: For mixed acid nitrations, sulfuric acid often serves as both the catalyst and the solvent.[1] When using nitronium salts, inert organic solvents such as chloroform, tetrahydrofuran (THF), acetonitrile, or nitromethane are preferred to solubilize the imidazole starting material.[1][6]
Q3: What factors influence the regioselectivity (e.g., C4 vs. C5 vs. C2 nitration)?
A3: Regioselectivity is a significant challenge in imidazole chemistry. The position of nitration is influenced by:
-
Electronic Effects: The inherent electronic properties of the imidazole ring and the electronic nature of existing substituents play a major role. Electron-withdrawing groups on the imidazole ring can deactivate certain positions to electrophilic attack.
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, directing the incoming nitro group to a less sterically hindered site.[9]
-
Reaction Conditions: The choice of nitrating agent and reaction temperature can alter the isomeric product ratio. For example, in the related alkylation of 4(5)-nitro-1H-imidazoles, temperature was shown to be a key factor in determining the final isomer.[10]
-
Substrate Structure: Generally, nitration yields 4-nitro or 5-nitroimidazole derivatives.[6] Achieving substitution at the C-2 position is more challenging and often requires specific strategies, such as deprotonation at C-2 followed by reaction with a neutral nitrating species.[6]
Q4: What are the common side reactions and by-products in imidazole nitration?
A4: Several side reactions can reduce the yield and purity of the desired nitroimidazole.
-
Over-Nitration: Strong nitrating conditions can lead to the formation of di- or even tri-nitroimidazoles.[3][5]
-
Oxidative Decomposition: At high temperatures or with aggressive reagents, the imidazole ring can undergo oxidative opening or decomposition, often indicated by the reaction mixture turning dark brown or black.[2][8] This can produce by-products such as ethanedioic acid.[3]
-
Aryl Ring Nitration: For aryl-substituted imidazoles, a competing reaction is the nitration of the aryl ring. This can be suppressed by choosing a milder, more selective nitrating agent (e.g., nitronium salts) or by having electron-withdrawing groups on the aryl moiety.[1]
-
Isomer Formation: As discussed under regioselectivity, the formation of undesired constitutional isomers is a common challenge.[11]
Troubleshooting Guides
Problem 1: Low or No Yield of Nitroimidazole
Q: I am experiencing a significantly lower yield than expected. What are the potential causes?
A: Low yield is a common issue that can stem from several factors. The most frequent causes are improper temperature control, impure starting materials, insufficient reaction time, or problems during the work-up and extraction process.[8] Use the following workflow to diagnose the issue.
Q: My reaction mixture turned dark brown or black, accompanied by gas evolution. What does this signify?
A: This observation strongly indicates decomposition of the starting material or product. Nitration reactions are highly exothermic, and poor temperature control can lead to a runaway reaction, generating nitrogen oxides (brown gas) and charring organic material.[8] It is critical to ensure adequate cooling, especially during the initial addition of the nitrating agent to the substrate solution.
Q: I recovered only my starting material. What likely went wrong?
A: If the starting material is recovered unchanged, the reaction failed to initiate. Possible causes include:
-
Inactive Nitrating Agent: The nitrating agent may have decomposed. For instance, mixed acid should be prepared fresh and kept cold.
-
Insufficient Activation: The reaction conditions may not have been harsh enough to overcome the activation energy for nitration, especially for electron-deficient imidazoles. Consider increasing the temperature in a controlled manner or using a stronger nitrating system.
-
Low Temperature: While crucial for control, excessively low temperatures can prevent the reaction from starting. Ensure the reaction is allowed to warm appropriately after the initial exothermic addition phase.
Problem 2: Poor Regioselectivity / Formation of Multiple Isomers
Q: How can I improve the regioselectivity of my nitration reaction?
A: Controlling regioselectivity requires careful optimization of several factors.
Actionable steps include:
-
Screen Nitrating Agents: If mixed acid gives a mixture, try a nitronium salt like NO₂BF₄ in an organic solvent.
-
Vary Temperature: Run the reaction at different temperatures. Lower temperatures often favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.[10]
-
Protecting Groups: Consider temporarily installing a protecting group to block a reactive site, directing nitration to the desired position.
Data Presentation: Comparison of Nitration Conditions
Table 1: Effect of Nitrating Agent and Temperature on the Yield of 2-Methyl-4(5)-nitroimidazole
| Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| HNO₃ / H₂SO₄ | 100 - 110 | 5 | ~78% | [2] |
| NaNO₃ / H₂SO₄ | 125 - 140 | 4.5 - 5 | ~95% | [2][4] |
| HNO₃ / H₂SO₄ / H₂O | < 30, then 40 | 4 | 55 - 91% | [2] |
| HNO₃ / Acetic Anhydride | 18 - 20 | 3 - 3.5 | 90% | [2] |
Table 2: Conditions for Nitration of Various Imidazole Derivatives
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 2-Phenylimidazole | NO₂BF₄ | Chloroform | 20 | 2-Phenyl-4-nitroimidazole | Not specified | [1] |
| 5-Chloro-1-methylimidazole nitrate | H₂SO₄ (self) | Sulfuric Acid | 55 | 5-Chloro-1-methyl-4-nitroimidazole | Not specified | [8] |
| 1-Formyl-imidazole | KNO₃ / TFAA | Tetrahydrofuran | 0 - 4 | 1-Formyl-2-nitro-1H-imidazole | ~62% | [6][7] |
| Imidazole | HNO₃ / H₂SO₄ | Sulfuric Acid | 120 | 4,5-Dinitroimidazole | ~52% | [3] |
Experimental Protocols
Protocol 1: Nitration of 2-Aryl-Imidazole using Nitronium Salt[1]
-
Dissolution: Dissolve the 2-aryl-imidazole substrate (1.0 eq) in a suitable inert solvent (e.g., chloroform) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the stirred solution in an ice-water bath to 0-5°C.
-
Reagent Addition: Add nitronium tetrafluoroborate (NO₂BF₄) (1.1 eq) portion-wise over approximately one hour, ensuring the internal reaction temperature is maintained below 20°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a cold aqueous solution of sodium hydroxide (e.g., 0.5 N).
-
Extraction: Separate the layers. Extract the aqueous phase with the same organic solvent (e.g., chloroform).
-
Isolation: Combine the basic aqueous extracts and acidify with concentrated hydrochloric acid to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent system.
Protocol 2: Nitration of 2-Methylimidazole using Mixed Acid[2]
-
Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a nitrating mixture of sulfuric acid (e.g., 86-92%) and nitric acid (e.g., 64-72%). Cool the mixture to below 30°C.
-
Substrate Addition: Slowly add 2-methylimidazole (1.0 eq) to the stirred nitrating mixture, ensuring the temperature does not exceed 30°C.
-
Initial Reaction: Stir the resulting mixture vigorously for 3 hours at a constant temperature.
-
Heating: After the initial stirring period, slowly raise the temperature to 40°C and hold for 1 hour.
-
Work-up: Cool the reaction mass and then carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., 25% aqueous ammonia) until the pH is 6.5-7. The product will precipitate.
-
Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from water to yield 2-methyl-4(5)-nitroimidazole.[2]
References
- 1. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]
- 2. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. Nitration of imidazoles with various nitrating agents | Semantic Scholar [semanticscholar.org]
- 6. WO2007134187A2 - Processes for nitration of n-substituted imidazoles - Google Patents [patents.google.com]
- 7. Processes for nitration of N-substituted imidazoles - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Methyl-5-nitroimidazole Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of 4-Methyl-5-nitroimidazole and its positional isomer, 5-Methyl-4-nitroimidazole. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of methyl-nitroimidazole that require separation after synthesis?
A1: The nitration of 2-methylimidazole typically yields a mixture of positional isomers: this compound and 5-methyl-4-nitroimidazole. Due to tautomerization, the 4-nitro and 5-nitro isomers can be challenging to distinguish and separate.[1] For the purpose of this guide, we will refer to the distinct isomers based on the position of the methyl and nitro groups on the imidazole ring.
Q2: Why is the separation of these isomers critical?
A2: The biological and pharmacological activities of positional isomers can differ significantly. For drug development and research applications, isolating a single, pure isomer is crucial for accurate characterization of its efficacy, toxicity, and pharmacokinetic properties. Regulatory bodies require stringent purity profiles for active pharmaceutical ingredients (APIs).
Q3: What are the most common techniques for purifying this compound isomers?
A3: The most common purification techniques for these isomers include:
-
Recrystallization: A fundamental technique for purifying solid compounds based on differences in solubility.
-
Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.[2]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique, particularly useful for separating closely related isomers that are difficult to resolve by other means.[3]
Data Presentation
Physical Properties of this compound Isomers
| Property | This compound | 5-Methyl-4-nitroimidazole |
| Molecular Formula | C₄H₅N₃O₂ | C₄H₅N₃O₂ |
| Molecular Weight | 127.10 g/mol [4] | 127.10 g/mol |
| CAS Number | 14003-66-8[4] | 14003-66-8 |
| Melting Point | Not specified in readily available literature. | 249 °C (lit.)[5] |
| Appearance | Typically a solid powder. | Solid powder. |
Note: The CAS number 14003-66-8 is often associated with both isomers, highlighting the common issue of them being treated as a mixture.
Solvent Screening for Recrystallization
| Solvent Category | Examples | Suitability for Nitroimidazoles |
| Protic Polar | Water, Ethanol, Methanol | Good potential; solubility is likely to increase significantly with temperature.[6] |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Often good solvents for nitroimidazoles; can be used alone or in combination with non-polar solvents.[6] |
| Non-Polar | Hexanes, Toluene | Likely to have low solubility; can be used as anti-solvents in a two-solvent system.[6] |
| Chlorinated | Dichloromethane | May be a good solvent, particularly for chromatography. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for separating the isomers based on potential differences in their solubility.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude isomer mixture in various solvents (e.g., ethanol, ethyl acetate, acetone, water) at room temperature and at their boiling points.
-
An ideal solvent will dissolve the desired isomer completely at a high temperature but sparingly at a low temperature, while the other isomer and impurities have different solubility profiles.
-
A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.
-
-
Dissolution:
-
Place the crude mixture in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at an appropriate temperature.
-
Protocol 2: Column Chromatography
-
Stationary Phase Selection:
-
Silica gel is the most common stationary phase for the separation of moderately polar compounds like nitroimidazoles.
-
-
Mobile Phase (Eluent) Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. Test various solvent systems of differing polarities.
-
Good starting points for TLC analysis of nitroimidazoles include mixtures of ethyl acetate/hexane or methanol/dichloromethane.[7] A reported mobile phase for TLC of related compounds is chloroform-methanol (9:1, v/v).[8]
-
The ideal eluent should provide a good separation of the spots on the TLC plate, with the desired isomer having an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Pack a glass column with a slurry of silica gel in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the sample onto a small amount of silica gel (dry loading) and carefully add it to the top of the column. This often results in better separation.
-
-
Elution:
-
Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.
-
If the isomers are very close in polarity, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified isomers.
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
-
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
For isomers that are very difficult to separate by other means, preparative HPLC is a powerful option.
-
Column Selection:
-
Mobile Phase Development:
-
Develop an analytical scale method first. A typical mobile phase would consist of a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[9][10]
-
Optimize the mobile phase composition (isocratic or gradient) to achieve baseline separation of the isomer peaks.
-
-
Scale-Up:
-
Once a good analytical separation is achieved, scale up the method to a preparative column with the same stationary phase.
-
The flow rate and injection volume are increased proportionally to the cross-sectional area of the preparative column.
-
-
Fraction Collection:
-
Use an automated fraction collector triggered by the detector signal (e.g., UV absorbance) to collect the eluting isomer peaks into separate containers.
-
-
Product Isolation:
-
Combine the fractions containing the pure isomer.
-
Remove the mobile phase solvents, often through lyophilization or evaporation, to obtain the purified compound.
-
Troubleshooting Guides
Recrystallization Issues
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to reduce supersaturation. Alternatively, choose a solvent with a lower boiling point.[3]
Q: The recovery of my purified product is very low. How can I improve it?
A: This can be due to several factors.
-
Possible Cause: The recrystallization solvent is too effective, keeping the product dissolved even at low temperatures.
-
Solution: Choose a solvent in which your compound has lower solubility at cold temperatures.
-
-
Possible Cause: Too much solvent was used.
-
Solution: Use only the minimum amount of hot solvent needed for complete dissolution. If too much was added, carefully evaporate some of the solvent.[3]
-
-
Possible Cause: The solution was not cooled sufficiently.
-
Solution: Ensure the flask is thoroughly cooled in an ice bath to maximize precipitation.[3]
-
Q: My final crystals are still colored. How can I remove colored impurities?
A:
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to perform a hot filtration to remove the charcoal. A second recrystallization may also be necessary.[3]
Chromatography Issues
Q: I am seeing poor or no separation (co-elution) of the two isomers. What can I do?
A: This is a common problem with positional isomers due to their similar polarities.
-
Solution 1 (Column Chromatography):
-
Optimize the mobile phase: Use TLC to test a wider range of solvent systems. A less polar eluent will increase the retention time and may improve separation. Try adding a small amount of a third solvent to modify the selectivity.
-
Use a solvent gradient: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve closely eluting compounds.[7]
-
-
Solution 2 (HPLC):
-
Change the stationary phase: If a C18 column is not providing adequate separation, try a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can better differentiate between positional isomers.[2]
-
Adjust mobile phase pH: Adding a modifier like formic acid can protonate the imidazole ring, altering the interaction with the stationary phase and potentially improving resolution.
-
Lower the flow rate: This increases the interaction time between the analytes and the stationary phase, which can enhance separation.
-
Q: My peaks are tailing in HPLC. What is the cause and how can I fix it?
A: Peak tailing can be caused by interactions with active sites on the stationary phase or by column degradation.
-
Solution:
-
Adjust mobile phase pH: For basic compounds like imidazoles, a slightly acidic mobile phase can improve peak shape.[2]
-
Add a competing base: A small amount of an amine modifier like triethylamine can block active silanol groups on the silica.
-
Check the column: The column may be contaminated or have a void at the inlet. Try flushing the column or replacing it.
-
Q: The backpressure in my HPLC system is too high. What should I do?
A: High backpressure usually indicates a blockage.
-
Solution:
-
Filter your sample and mobile phase: Particulates can clog the column frit.
-
Check for blockages: Systematically disconnect components from the detector back to the pump to identify the source of the blockage.
-
Flush the column: If the column is blocked, try back-flushing it with a strong solvent.
-
Visualizations
Experimental Workflow for Purification and Analysis
Caption: General workflow for the purification and analysis of nitroimidazole isomers.
Troubleshooting Poor Chromatographic Separation
Caption: A logical workflow for troubleshooting poor separation of isomers.
References
- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C4H5N3O2 | CID 86278103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. digibug.ugr.es [digibug.ugr.es]
- 9. Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. welch-us.com [welch-us.com]
Troubleshooting side reactions in N-substitution of nitroimidazoles
Welcome to the technical support center for the N-substitution of nitroimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these critical synthetic transformations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the N-substitution of nitroimidazoles, presented in a direct question-and-answer format.
Question 1: Why is my reaction yield consistently low or the reaction failing to proceed to completion?
Answer:
Low yields in the N-substitution of nitroimidazoles can stem from several factors, primarily related to the nucleophilicity of the nitroimidazole anion and the reactivity of the alkylating agent.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System: The deprotonation of the nitroimidazole N-H is crucial. The electron-withdrawing nature of the nitro group makes the proton more acidic than in unsubstituted imidazole, but efficient deprotonation is still key.
-
Base Selection: For many reactions, common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a suitable solvent are effective. For less reactive systems, a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF may be necessary to ensure complete deprotonation.[1]
-
Solvent Choice: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they effectively dissolve the imidazole salt.[1] The choice of solvent can significantly impact the reaction rate and yield.
-
-
Assess the Alkylating Agent: The reactivity of the electrophile is critical.
-
Leaving Group: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]
-
Purity: Ensure the alkylating agent is pure and has not degraded upon storage.
-
-
Optimize Reaction Temperature: Many N-alkylation reactions require heating. If the reaction is sluggish at room temperature, gradually increasing the temperature can significantly improve the rate and yield. However, excessive heat can lead to decomposition and side product formation.[1][2] Monitoring the reaction by TLC or LC-MS is crucial to find the optimal temperature.
Question 2: My reaction is producing a mixture of N-1 and N-3 alkylated regioisomers. How can I improve the regioselectivity?
Answer:
For unsymmetrically substituted nitroimidazoles (e.g., 4-nitroimidazole or 2-methyl-5-nitroimidazole), the formation of two different N-alkylated regioisomers is a common problem.[3] The outcome is influenced by steric hindrance and electronic effects, as well as reaction conditions.
Troubleshooting Steps:
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. For example, in 2-methyl-5-nitroimidazole, alkylation is often favored at the N-1 position to avoid steric clash with the C-2 methyl group. Conversely, in 4-nitroimidazole, N-1 alkylation is generally favored.
-
Reaction Conditions:
-
Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. In some cases, lower temperatures may favor the formation of one isomer (kinetic product), while higher temperatures may lead to the thermodynamically more stable isomer.[4]
-
Solvent and Base: The choice of solvent and counter-ion from the base can influence the site of alkylation by altering the solvation of the nitroimidazolide anion.
-
-
Purification: If a mixture is unavoidable, careful column chromatography is typically required to separate the isomers.[1]
Question 3: I am observing a significant amount of a dialkylated product (imidazolium salt). How can I prevent this?
Answer:
The N-substituted nitroimidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a dialkylated imidazolium salt. This is a common side reaction.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the nitroimidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent to ensure the electrophile is the limiting reagent.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at the reaction temperature can help maintain a low concentration of the electrophile, thus reducing the likelihood of a second alkylation event.[1]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting nitroimidazole is consumed to prevent further reaction to the dialkylated product.[1]
-
Lower Temperature: Running the reaction at the lowest effective temperature can help minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: What are other potential side reactions I should be aware of?
A1: Besides the common issues of low yield, poor regioselectivity, and dialkylation, other potential side reactions include:
-
C-alkylation: While less common for imidazoles, alkylation can sometimes occur at a carbon atom of the ring, particularly if both nitrogen atoms are sterically hindered.[1]
-
Decomposition: Nitroimidazoles or their N-alkylated products can be unstable at high temperatures or in the presence of very strong bases, leading to decomposition, often characterized by a dark reaction mixture.[1]
-
Reaction with Solvent: Using protic solvents like ethanol can sometimes lead to the formation of ethoxy-adducts or other solvent-related by-products, especially under basic conditions.[2]
-
Denitration: Although less frequently reported under standard alkylation conditions, the nitro group can be susceptible to nucleophilic displacement in some contexts, particularly with highly activated nitroimidazoles.
-
Ring Opening: Strong alkaline conditions can potentially lead to the hydrolytic opening of the imidazole ring.[5]
Q2: My desired product is difficult to purify. What are some common purification strategies?
A2: Purification can be challenging due to the presence of unreacted starting materials, regioisomers, and dialkylated by-products.
-
Column Chromatography: This is the most common and effective method for separating the desired product from closely related impurities. Careful selection of the stationary phase (e.g., silica gel) and a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients) is critical.[1]
-
Crystallization: If the N-substituted product is a solid with suitable solubility properties, recrystallization can be a highly effective technique for purification.
-
Aqueous Workup/Extraction: During the workup, adjusting the pH of the aqueous layer can be crucial. Ensure the pH is appropriate to keep your product in the organic layer and to remove basic or acidic impurities. For products with some water solubility, saturating the aqueous layer with brine can improve recovery in the organic phase.[1]
Q3: Can the position of the nitro group (e.g., 4-nitro vs. 5-nitro) affect the reaction?
A3: Yes, the position of the electron-withdrawing nitro group significantly influences the electronics and sterics of the imidazole ring, thereby affecting the regioselectivity of the N-alkylation. For instance, the alkylation of 4-nitroimidazole and 2-methyl-5-nitroimidazole under the same conditions can lead to different ratios of N-1 and N-3 products.
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can influence the outcome of N-substitution reactions of nitroimidazoles.
Table 1: Effect of Base and Solvent on the N-Alkylation of 4-Nitroimidazole with Ethyl Bromoacetate
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Ethyl Bromoacetate | K₂CO₃ | CH₃CN | 24 | Room Temp | 40 | [1] |
| Ethyl Bromoacetate | K₂CO₃ | CH₃CN | 1 | 60 | 85 | |
| Ethyl Bromoacetate | K₂CO₃ | DMF | 1 | 60 | 81 | |
| Ethyl Bromoacetate | K₂CO₃ | DMSO | 1 | 60 | 78 | |
| Ethyl Bromoacetate | KOH | CH₃CN | 1 | 60 | 70 |
Data adapted from studies on nitroimidazole alkylation, illustrating trends.
Table 2: Influence of Temperature on Yield in the N-Alkylation of 4-Nitroimidazole
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Allyl Bromide | K₂CO₃ | CH₃CN | Room Temp | 46 | |
| Allyl Bromide | K₂CO₃ | CH₃CN | 60 | 75 | |
| Propargyl Bromide | K₂CO₃ | CH₃CN | Room Temp | 40 | |
| Propargyl Bromide | K₂CO₃ | CH₃CN | 60 | 75 |
Data highlights that increasing the temperature from room temperature to 60 °C markedly improves yields.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 4(5)-Nitroimidazole using K₂CO₃ in Acetonitrile
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4(5)-nitroimidazole (1.0 eq.).
-
Reagent Addition: Add anhydrous acetonitrile (CH₃CN) to dissolve or suspend the starting material, followed by the addition of potassium carbonate (K₂CO₃, 1.1 eq.).
-
Stirring: Stir the mixture at room temperature for 15 minutes.
-
Alkylation: Add the alkylating agent (2.0 eq.) dropwise to the suspension.
-
Heating & Monitoring: Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting residue by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the pure N-alkylated product.
Protocol 2: N-Substitution using the Mitsunobu Reaction [6]
This protocol is useful for coupling alcohols to the nitroimidazole nitrogen.
-
Setup: To a solution of the nitroimidazole (e.g., metronidazole, 1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF), cool the mixture to 0-5 °C in an ice bath.
-
Reagent Addition: Add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in anhydrous THF dropwise over 20-30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Concentration: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting oily residue directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and other by-products.
Visualizations
Caption: Troubleshooting workflow for N-substitution of nitroimidazoles.
Caption: General experimental workflow for N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Alkaline opening of imidazole ring of 7-methylguanosine. 2. Further studies on reaction mechanisms and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stability Challenges of Nitroimidazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with nitroimidazole derivatives.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary stability concerns for nitroimidazole derivatives?
Nitroimidazole derivatives are susceptible to degradation under several conditions, including exposure to light (photodegradation), acidic or alkaline environments (hydrolysis), oxidizing agents, and high temperatures (thermal stress).[1][2][3][4][5] The extent of degradation is dependent on the specific derivative and the severity of the conditions.
Q2: My nitroimidazole solution has changed color (e.g., turned yellow). What does this indicate?
A color change in a nitroimidazole solution often indicates photodegradation.[6] Many nitroimidazole compounds are known to be light-sensitive and should be protected from light during storage and handling to prevent the formation of colored degradants.
Q3: How should I properly store my nitroimidazole compounds to ensure their stability?
To maximize stability, store nitroimidazole derivatives as dry solids in a cool, dark, and dry place.[7] Solutions should be freshly prepared before use whenever possible. If solutions must be stored, they should be protected from light and refrigerated. For sensitive compounds, using deoxygenated solvents and adding antioxidants or chelating agents can help mitigate oxidative degradation.[8]
Experimental Troubleshooting
Q4: I am seeing unexpected peaks in my HPLC analysis of a nitroimidazole derivative. What could be the cause?
Unexpected peaks in an HPLC chromatogram are often indicative of degradation products.[9] Depending on the experimental conditions, these could arise from hydrolysis, oxidation, or photodegradation. It is crucial to use a validated stability-indicating HPLC method that can effectively separate the parent compound from all potential degradation products.[1][10] If you suspect degradation, it is advisable to perform a forced degradation study to identify the potential degradants.
Q5: My HPLC results show a decrease in the peak area of the parent nitroimidazole compound over time. How can I confirm if this is due to degradation?
A progressive decrease in the peak area of the parent compound is a strong indicator of degradation. To confirm this, you should:
-
Analyze a freshly prepared standard solution: This will serve as a baseline for comparison.
-
Monitor for the appearance of new peaks: As the parent compound degrades, new peaks corresponding to its degradation products should appear in the chromatogram.
-
Perform a mass balance analysis: The sum of the amount of the parent compound and all degradation products should remain constant over time. A significant decrease in the total peak area could suggest the formation of non-chromophoric products.
Q6: How can I minimize the degradation of my nitroimidazole derivative during an experiment?
To minimize degradation during experiments:
-
Protect from light: Work in a dimly lit area or use amber-colored glassware and vials.
-
Control pH: Maintain the pH of your solutions within the known stable range for your specific nitroimidazole derivative. For many, this is in the neutral to slightly acidic range.[5]
-
Avoid harsh temperatures: Do not expose solutions to high temperatures for extended periods unless it is a required experimental parameter.
-
Use high-purity solvents and reagents: Impurities can sometimes catalyze degradation reactions.
-
Prepare solutions fresh: Avoid using old solutions, especially if they have not been stored under optimal conditions.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase; Column overload. | Optimize mobile phase pH; Use a different column with end-capping; Reduce sample concentration.[11] |
| Split Peaks | Column void or contamination at the column inlet. | Reverse and flush the column; If the problem persists, replace the column.[11] |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Use fresh, high-purity mobile phase; Clean the injector; Flush the column with a strong solvent. |
| Baseline Drift | Column temperature fluctuation; Mobile phase composition changing. | Use a column oven for temperature control; Ensure proper mobile phase mixing and degassing.[12] |
| Irreproducible Retention Times | Leak in the system; Inadequate column equilibration; Mobile phase issues. | Check for leaks at all fittings; Ensure sufficient equilibration time between runs; Prepare fresh mobile phase.[12][13] |
Quantitative Data on Nitroimidazole Degradation
The stability of nitroimidazole derivatives is significantly influenced by the specific compound and the stress conditions applied. The following tables summarize quantitative data on the degradation of common nitroimidazole derivatives.
Table 1: Degradation of Ornidazole under Various Stress Conditions [14]
| Stress Condition | Parameters | % Degradation |
| Acid Hydrolysis | 0.1M HCl at 80°C for 4 hr | 27.18 |
| Alkali Hydrolysis | 0.1M NaOH, refluxed for 4 hr | 22.21 |
| Oxidative Degradation | 30% v/v H₂O₂ at room temperature for 4 hr | 4.50 |
| Photolytic Degradation | Direct sunlight for 4 hr | 89.42 |
| Thermal Degradation | 80°C in a hot air oven for 24 hr | 1.51 |
Table 2: Degradation of Tinidazole under Various Stress Conditions [3][15]
| Stress Condition | Observation | Identified Degradation Product |
| Alkaline Hydrolysis | Extensive degradation | Not specified |
| Oxidative Stress | Extensive degradation | Not specified |
| Photolytic Conditions | Extensive degradation | Not specified |
| Acidic and Neutral Hydrolysis | Mild degradation | Not specified |
| Thermal Stress (Dry Heat) | Stable | 2-methyl-5-nitroimidazole |
Table 3: Photodegradation of Metronidazole in Aqueous Solution
| Parameter | Value | Reference |
| Quantum Yield | Very low | [16] |
| Primary Photodegradant | N-(2-hydroxyethyl)-5-methyl-l,2,4-oxadiazole-3-carboxamide | [17] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Nitroimidazole Derivative (General Protocol)
This protocol outlines the general steps for conducting a forced degradation study as per ICH guidelines to identify potential degradation products and establish a stability-indicating analytical method.[18]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the nitroimidazole derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or mobile phase).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M HCl.
-
Incubate at room temperature or elevate the temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours), aiming for 5-20% degradation.[18]
-
After the specified time, neutralize the solution with an equivalent amount of NaOH.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M NaOH.
-
Keep the solution at room temperature for a specified period.
-
Neutralize the solution with an equivalent amount of HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3-30% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 60-80°C) in an oven for a specified duration.
-
Also, heat the stock solution at a similar temperature.
-
-
Photolytic Degradation:
-
Expose the stock solution and the solid drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
After exposure to the stress conditions, dilute the samples appropriately with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Metronidazole
This protocol provides a starting point for developing an HPLC method to analyze the stability of metronidazole. Method optimization will be required based on the specific instrumentation and degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.[19]
-
Mobile Phase: A mixture of water and methanol (80:20, v/v).[19]
-
Flow Rate: 1.0 mL/min.[19]
-
Injection Volume: 10 µL.[19]
-
Detection Wavelength: 254 nm.[19]
-
Column Temperature: Ambient.
Visualizations
Signaling and Degradation Pathways
Caption: Overview of Nitroimidazole Activation and Degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC and LC-MS studies on stress degradation behaviour of tinidazole and development of a validated specific stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. A stability-indicating HPLC assay for metronidazole benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. realab.ua [realab.ua]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. archives.ijper.org [archives.ijper.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. he01.tci-thaijo.org [he01.tci-thaijo.org]
Technical Support Center: Enhancing Solubility of 4-Methyl-5-nitroimidazole for Biological Assays
For researchers, scientists, and drug development professionals, achieving adequate solubility of test compounds is a critical first step for obtaining reliable and reproducible results in biological assays. 4-Methyl-5-nitroimidazole, a compound of interest in various research fields, can present solubility challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when preparing this compound for experimental use.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to the solubility of this compound.
Problem 1: My this compound powder is not dissolving in my aqueous assay buffer.
-
Initial Check: Have you tried preparing a concentrated stock solution in an organic solvent first? Direct dissolution in aqueous buffers is often difficult for compounds like this compound.
-
Recommendation: The standard approach is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock can then be serially diluted into your aqueous assay medium to achieve the desired final concentration.
Problem 2: After diluting my DMSO stock solution into the assay medium, a precipitate forms.
-
Possible Cause: The final concentration of DMSO in your assay may be too low to maintain the solubility of this compound, or the compound's solubility limit in the aqueous buffer has been exceeded.
-
Troubleshooting Steps:
-
Check DMSO Concentration: Ensure the final DMSO concentration in your assay is sufficient to aid solubility but remains non-toxic to your biological system. Most cell lines can tolerate up to 0.5% DMSO, but it's crucial to determine the specific tolerance of your system.[1][2][3][4][5]
-
Lower the Final Compound Concentration: You may be exceeding the aqueous solubility limit of the compound. Try testing a lower final concentration in your assay.
-
Use Co-solvents: Consider adding a co-solvent to your assay buffer. Water-miscible solvents like ethanol or polyethylene glycol (PEG) can sometimes improve solubility when used at low, non-toxic concentrations.
-
Explore pH Adjustment: The solubility of nitroimidazole compounds can be pH-dependent. If your assay permits, you can test the solubility of this compound in buffers with different pH values to find the optimal condition.
-
Utilize Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are known to encapsulate hydrophobic molecules and increase their aqueous solubility.[6][7]
-
Problem 3: I am concerned about the potential toxicity of the solubilizing agents in my biological assay.
-
Best Practice: Always include a vehicle control in your experiments. This control should contain the same concentration of all solubilizing agents (e.g., DMSO, co-solvents) as your test wells but without the this compound. This will help you to distinguish the effects of the compound from those of the solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to use for this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended initial solvent for creating a high-concentration stock solution of this compound due to its high solubilizing power for a wide range of organic compounds. A stock solution of 4-nitroimidazole (a related compound) can be prepared in DMSO at a concentration of 25 mg/mL (221.08 mM).[8]
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A2: The tolerance to DMSO is cell-line dependent. A general guideline is to keep the final concentration at or below 0.5%.[1][2] However, some sensitive cell lines may show stress or toxicity at concentrations as low as 0.1%.[3][5] It is highly recommended to perform a dose-response experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line and assay duration.
Q3: How can I use cyclodextrins to improve the solubility of this compound?
A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for enhancing the solubility of hydrophobic compounds. You can prepare a stock solution of HP-β-CD in your aqueous buffer and then add your this compound (either as a powder or a concentrated DMSO stock) to this solution. The mixture should be stirred or sonicated to facilitate the formation of an inclusion complex. The optimal ratio of compound to cyclodextrin needs to be determined experimentally.
Q4: Can I heat the solution to help dissolve the compound?
A4: Gentle warming can sometimes aid in dissolution. However, you must first verify the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation. If you choose to warm the solution, do so cautiously and for a minimal amount of time.
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Water | Ethanol | Methanol | DMSO |
| This compound | Sparingly Soluble[9] | Soluble[10] | - | Soluble |
| 2-Methyl-5-nitroimidazole | Sparingly Soluble[9] | Soluble[10] | - | Soluble |
| Metronidazole (related compound) | Slightly Soluble | Approx. 5 mg/mL[6] | - | Approx. 15 mg/mL[6] |
| 4-Nitroimidazole (related compound) | - | - | - | 25 mg/mL[8] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Tolerance and Recommendations |
| < 0.1% | Generally considered safe for most cell lines, including sensitive and primary cells, for long-term exposure.[1][3][5] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for exposures up to 72 hours. A common range for in vitro assays.[1][2] |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. Should be avoided unless validated for a specific cell line.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for serial dilution into aqueous assay buffers.
Materials:
-
This compound (MW: 127.10 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 1.27 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a solution of this compound in an aqueous buffer with enhanced solubility for biological assays.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 45% (w/v). Stir until the HP-β-CD is completely dissolved.
-
Add Compound: Add the this compound powder directly to the HP-β-CD solution to achieve the desired final concentration. Alternatively, a small volume of a concentrated DMSO stock can be added.
-
Facilitate Complexation: Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Sonication can also be used to expedite this process.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particles.
-
Vehicle Control: Prepare a vehicle control solution containing the same concentration of HP-β-CD and any other co-solvents in the same aqueous buffer.
Visualizations
Caption: A workflow for dissolving this compound.
Caption: A simplified diagram of a potential signaling pathway.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and cyclodextrin solubilization of the antibacterial agent benzoyl metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. amzole.com [amzole.com]
- 10. CAS 696-23-1: 2-Methyl-5-nitroimidazole | CymitQuimica [cymitquimica.com]
Addressing ion suppression in LC-MS analysis of nitroimidazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS analysis of nitroimidazole residues, with a specific focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of nitroimidazoles?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes (nitroimidazoles) in the mass spectrometer's ion source.[1][2] This interference reduces the ionization efficiency of the analytes, leading to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced precision.[2][3] In complex matrices such as honey, eggs, or animal tissues, endogenous components like salts, phospholipids, and proteins are common causes of ion suppression.[1]
Q2: How can I detect if ion suppression is occurring in my LC-MS analysis?
A common method to identify and locate regions of ion suppression is the post-column infusion experiment. In this technique, a constant flow of the nitroimidazole standard solution is introduced into the LC flow path after the analytical column and before the MS ion source. A blank matrix sample is then injected. Any dip in the constant baseline signal of the analyte indicates a region where co-eluting matrix components are causing ion suppression.
Another approach is to compare the signal response of an analyte in a standard solution prepared in a pure solvent versus one prepared in a matrix extract (post-extraction spike). A lower response in the matrix extract indicates the presence of ion suppression.[1]
Q3: What are the most effective strategies to minimize ion suppression for nitroimidazole analysis?
The most effective strategies to combat ion suppression can be categorized into three main areas:
-
Robust Sample Preparation: The primary goal is to remove interfering matrix components before the sample is introduced into the LC-MS system. Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective for cleaning up complex samples for nitroimidazole analysis.[4][5][6]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate the nitroimidazoles from the ion-suppressing matrix components is crucial. This can be achieved by adjusting the gradient elution, changing the stationary phase, or using a column with a different selectivity.
-
Use of Internal Standards: Stable isotope-labeled internal standards (SIL-IS) are the gold standard for compensating for matrix effects.[7] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by ion suppression in the same way. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[7]
Troubleshooting Guide
Problem: Low or no signal for nitroimidazole standards when analyzing matrix samples, but a strong signal in pure solvent.
This is a classic symptom of significant ion suppression. The following workflow can help you troubleshoot and resolve this issue.
Caption: A stepwise workflow for troubleshooting ion suppression in LC-MS analysis.
Experimental Protocols
Protocol 1: QuEChERS-based Extraction for Nitroimidazoles in Eggs
This protocol is adapted for the extraction of four nitroimidazoles (metronidazole, dimetridazole, ronidazole, and ipronidazole) and their hydroxy-metabolites from chicken eggs.[4]
1. Sample Preparation:
- Weigh 5 g of homogenized egg sample into a 50 mL centrifuge tube.
- If using, spike with the internal standard solution and let it stand for 15 minutes.
- Add a ceramic homogenizer.
2. Extraction:
- Add 10 mL of acetonitrile with 5% formic acid.
- Shake vigorously for 1 minute.
- Add the contents of a QuEChERS extraction pouch (containing 4 g MgSO₄ and 1 g NaCl).
- Shake for 2 minutes at 1,000 rpm.
- Centrifuge at 4,000 rpm for 10 minutes at 10 °C.
3. Cleanup:
- Transfer 2.4 mL of the supernatant (acetonitrile layer) to a new tube.
- Add 0.6 mL of water and mix well.
- Load the mixture onto a Captiva EMR—Lipid cleanup cartridge.
- Elute under gravity.
- The collected eluate is ready for LC-MS/MS analysis.
Protocol 2: Dispersive SPE for Nitroimidazoles in Honey
This protocol is designed for the analysis of four nitroimidazoles and three of their metabolites in honey.[8]
1. Sample Preparation:
- Weigh 1 g of honey into a 15 mL centrifuge tube.
- Spike with internal standards and allow to equilibrate for 10 minutes.
- Dissolve the honey in 3 mL of 2% formic acid solution by vortexing for 1 minute.
2. Dispersive SPE:
- Add 0.5 g of Oasis MCX sorbent to the tube.
- Vortex for 2 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.
- Discard the aqueous supernatant.
3. Elution:
- Add 3 mL of methanol and vortex for 1 minute.
- Centrifuge at 10,000 rpm for 5 minutes and discard the supernatant.
- Add 3 mL of 5% ammonium hydroxide in methanol, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.
- Collect the supernatant.
4. Final Preparation:
- Evaporate the collected supernatant to dryness under a stream of nitrogen at 40 °C.
- Reconstitute the residue in 0.5 mL of 0.1% formic acid in acetonitrile/water (5:95, v/v).
- Filter the reconstituted sample prior to LC-MS/MS analysis.
Data on Method Performance
The following tables summarize quantitative data from validated methods for nitroimidazole analysis, highlighting the effectiveness of different sample preparation techniques in mitigating matrix effects.
Table 1: Recovery and Precision of Nitroimidazoles in Egg using QuEChERS and EMR-Lipid Cleanup [4]
| Compound | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Metronidazole | 1 | 95.2 | 4.5 |
| 5 | 98.7 | 3.1 | |
| 10 | 101.3 | 2.8 | |
| Dimetridazole | 1 | 92.8 | 5.2 |
| 5 | 96.4 | 3.8 | |
| 10 | 99.5 | 3.2 | |
| Ronidazole | 1 | 86.5 | 5.8 |
| 5 | 90.1 | 4.3 | |
| 10 | 94.2 | 3.9 | |
| Ipronidazole | 1 | 118.3 | 3.7 |
| 5 | 115.6 | 2.9 | |
| 10 | 112.4 | 2.5 |
Table 2: Recovery of Nitroimidazoles in Honey using a Modified QuEChERS and SPE Cleanup [9]
| Compound | Spiking Level (µg/kg) | Overall Average Recovery (%) |
| Dimetridazole | 0.1 - 0.5 | 85.3 |
| Ipronidazole | 0.1 - 0.5 | 92.1 |
| Metronidazole | 0.1 - 0.5 | 76.1 |
| Ronidazole | 0.1 - 0.5 | 88.9 |
| HMMNI | 0.1 - 0.5 | 98.5 |
| IPZ-OH | 0.1 - 0.5 | 90.2 |
| MNZ-OH * | 0.1 - 0.5 | 82.4 |
*HMMNI: 2-hydroxymethyl-1-methyl-5-nitroimidazole, IPZ-OH: 1-methyl-2-(2′-hydroxyisopropyl)-5-nitroimidazole, MNZ-OH: 1-(2-hydroxyethyl)-2-hydroxymethyl-nitroimidazole
Table 3: Matrix Effect in Honey for Nitroimidazoles and Quinolones with Modified QuEChERS [6]
| Compound Class | Matrix | Matrix Effect (%) |
| Nitroimidazoles | Acacia Honey | -18.0 to -3.8 |
| Jujube Honey | -21.0 to -4.1 | |
| Quinolones | Acacia Honey | -20.9 to -12.4 |
| Jujube Honey | -27.3 to -14.1 |
Note: A negative value indicates ion suppression. The use of a matrix-matched standard curve was shown to effectively calibrate for this effect.
Visualizing the Logic: Sample Preparation Selection
The choice of sample preparation is a critical first step in addressing potential ion suppression. The following diagram illustrates a decision-making process for selecting an appropriate technique.
Caption: A decision tree for selecting a sample preparation method for nitroimidazole analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. agilent.com [agilent.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 4-Methyl-5-nitroimidazole during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-Methyl-5-nitroimidazole during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of solid this compound?
A1: this compound is generally a stable compound under normal storage conditions.[1] It is important to store it in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation.[2]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can induce degradation are:
-
Light: Exposure to UV light can lead to photochemical decomposition. This is a common characteristic for nitroaromatic compounds.
-
Elevated Temperatures: As an energetic material, it can undergo thermal decomposition at high temperatures.
-
Extreme pH: Strong acidic or basic conditions can promote hydrolysis, although the imidazole ring itself is relatively stable.
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided as it can lead to chemical reactions.[2]
Q3: What are the likely hazardous decomposition products of this compound?
A3: Upon thermal decomposition, this compound can produce various gaseous products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3] Theoretical and experimental studies on similar nitroimidazoles suggest that initial degradation steps can involve the release of nitric oxide (NO) or nitrogen dioxide (NO2).
Q4: How can I visually identify if my sample of this compound has degraded?
A4: A common sign of degradation, particularly photodegradation, is a change in the physical appearance of the solid compound, such as a noticeable color change (e.g., yellowing or darkening).[4] Any unexpected change in color should be investigated as a potential indicator of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected color change (e.g., yellowing) of the solid compound. | Photochemical decomposition due to exposure to light. | Store the compound in an amber vial or in a dark place. For light-sensitive experiments, use low-light conditions or light-protective coverings. |
| Inconsistent results in aqueous solution-based assays. | Hydrolysis of the compound due to extreme pH of the buffer. | Prepare fresh solutions before use. Use buffered systems to maintain a stable pH, ideally between 4 and 7, where nitroimidazoles exhibit greater stability.[5][6] |
| Degradation of the compound in the autosampler during long analytical runs. | If the autosampler has temperature control, set it to a lower temperature (e.g., 4°C). Minimize the time samples are queued in the autosampler before injection. | |
| Appearance of new peaks in HPLC analysis over time. | Formation of degradation products. | The new peaks are likely degradation products. A common degradation product of other 5-nitroimidazoles is 2-methyl-5-nitroimidazole.[7] Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. |
| Low assay values or loss of potency. | Degradation of the compound due to improper storage or handling. | Review storage conditions to ensure they are cool, dry, and dark. Check for any potential incompatibilities with other reagents or materials being used in your experiments. |
| Exothermic events or unexpected thermal behavior during thermal analysis (e.g., DSC). | The compound is an energetic material and can decompose exothermically. | Use a small sample size (1-2 mg) for thermal analysis. Ensure proper temperature control and take necessary safety precautions when heating the compound to elevated temperatures. |
Degradation Pathways and Influencing Factors
The degradation of this compound can proceed through several pathways, primarily initiated by light, heat, or hydrolysis.
Data on Degradation of Structurally Similar Nitroimidazoles
Table 1: Summary of Forced Degradation Studies on Related 5-Nitroimidazole Compounds
| Condition | Compound | Observations | Reference |
| Acid Hydrolysis | Metronidazole | Stable in 1N HCl. | [4] |
| Tinidazole | Mild degradation observed. | [8] | |
| Alkaline Hydrolysis | Metronidazole | Formulations show degradation in 1N NaOH. | [4] |
| Tinidazole | Extensive degradation observed. | [8] | |
| Oxidative (H₂O₂) | Tinidazole | Extensive degradation observed. | [8] |
| Photolytic (UV light) | Metronidazole | Active compound shows moderate degradation. | [4] |
| Tinidazole | Extensive degradation observed. | [8] | |
| Thermal | Tinidazole | Stable to thermal stress (dry heat). | [8] |
Below is a diagram illustrating the potential degradation pathways for this compound based on known mechanisms for similar compounds.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method Development (Adapted from similar compounds)
This protocol outlines a general procedure for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol, then add 10 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol, then add 10 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 20 mL of methanol and add 2 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of solid this compound in an oven at 105°C for 24 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose 10 mg of solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Dissolve in methanol for analysis.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (e.g., ~310-320 nm).
-
Injection Volume: 20 µL.
-
-
Method Validation:
-
Inject the undergraded sample and all forced degradation samples.
-
Optimize the mobile phase composition to achieve good resolution between the parent peak and all degradation product peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 2: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
This protocol provides a general method for assessing the thermal stability of this compound.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile decomposition products.
-
-
Instrument Setup:
-
Use an empty, hermetically sealed aluminum pan as a reference.
-
Place the sample and reference pans into the DSC instrument.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature that is well above the expected decomposition temperature (e.g., 350°C).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the onset temperature of any exothermic or endothermic peaks. A sharp exothermic peak is indicative of decomposition. The onset of this peak provides an indication of the thermal stability of the compound.
-
Caption: Logical flow for troubleshooting inconsistent assay results.
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solid Form Troubleshooting - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Validation & Comparative
A Comparative Analysis of 4-Nitroimidazole and 5-Nitroimidazole Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 4-nitroimidazoles and 5-nitroimidazoles, supported by experimental data. The information is presented to facilitate an informed understanding of the distinct characteristics and potential applications of these two important classes of nitroaromatic compounds.
The strategic placement of the nitro group on the imidazole ring, at position 4 or 5, profoundly influences the biological activity of these compounds, dictating their spectrum of antimicrobial action, mechanism of activation, and interaction with biological systems. This guide delves into these differences, offering a comparative analysis based on available scientific literature.
Key Distinctions in Antimicrobial Spectrum
The most striking difference between 4- and 5-nitroimidazoles lies in their spectrum of activity. 5-Nitroimidazoles, such as the widely-used metronidazole, are primarily effective against anaerobic bacteria and protozoa.[1][2] Their activity is significantly diminished in the presence of oxygen.[3] In contrast, certain 4-nitroimidazoles, exemplified by PA-824, exhibit a broader spectrum, demonstrating potent activity against both aerobic and anaerobic Mycobacterium tuberculosis (Mtb).[1][4][5][6] This dual activity against replicating and non-replicating (hypoxic) Mtb makes the 4-nitroimidazole scaffold a promising area of research for new anti-tuberculosis therapies.[1][4][6]
Mechanism of Action: A Tale of Two Activation Pathways
The antimicrobial effect of both 4- and 5-nitroimidazoles is contingent upon the reduction of their nitro group within the target microorganism, a process that generates reactive nitrogen species, including cytotoxic nitroso and hydroxylamine derivatives, which subsequently damage DNA and other vital cellular components.[7][8] However, the enzymatic pathways responsible for this bioactivation differ significantly between the two isomers and are dependent on the oxygen tension of the environment.
Anaerobic Activation of 5-Nitroimidazoles
In anaerobic bacteria and protozoa, the activation of 5-nitroimidazoles is facilitated by low-redox-potential electron-transport proteins, such as ferredoxin or flavodoxin.[9][10] These proteins donate electrons to the nitro group, a process that is highly efficient in the oxygen-depleted environment of these organisms. In the presence of oxygen, the nitro radical anion can be futilely re-oxidized back to the parent compound, rendering the drug inactive.[8]
Aerobic and Anaerobic Activation of 4-Nitroimidazoles
The ability of 4-nitroimidazoles like PA-824 to act under aerobic conditions is attributed to a specific activation pathway in Mycobacterium tuberculosis. This pathway involves a deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420 to reduce the nitro group.[4][6] This activation mechanism is efficient even in the presence of oxygen, allowing for the killing of aerobically respiring mycobacteria. Under anaerobic conditions, it is suggested that other nitroreductases may contribute to the activation of some 4-nitroimidazoles.[4][6]
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. mdpi.com [mdpi.com]
- 3. The aerobic activity of metronidazole against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternative Pathway of Metronidazole Activation in Trichomonas vaginalis Hydrogenosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductive activation of nitroimidazoles in anaerobic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Nitroimidazole Derivatives: A Comparative Guide
The 4-nitroimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 4-nitroimidazole derivatives, focusing on their anticancer and antimicrobial properties. The information is compiled from recent studies to aid researchers and drug development professionals in designing more potent and selective therapeutic agents.
Key SAR Insights for 4-Nitroimidazole Derivatives
The biological activity of 4-nitroimidazole derivatives is intricately linked to their structural features. The nitro group at the 4-position is a critical pharmacophore, often essential for the compound's mechanism of action, which typically involves bioreductive activation under hypoxic conditions found in tumors and anaerobic bacteria.[][2][3][4]
For Antitubercular Activity:
-
Position of the Nitro Group : 4-nitroimidazoles, such as PA-824, are active against both aerobic and anaerobic Mycobacterium tuberculosis (Mtb), whereas 5-nitroimidazoles like metronidazole are only active against anaerobic Mtb.
-
Bicyclic Systems : The presence of a bicyclic oxazine ring fused to the imidazole is a key determinant of aerobic activity in the 4-nitroimidazole series.
-
Lipophilic Tail : A lipophilic side chain is crucial for both aerobic and anaerobic activity of 4-nitroimidazoles. Removal of this side chain leads to a dramatic loss of activity.
-
2-Position Oxygen : An oxygen atom at the 2-position of the nitroimidazole structure is also a key feature for aerobic antitubercular activity.
For Anticancer Activity:
-
Substituents on the Imidazole Ring : The introduction of various substituents can significantly modulate anticancer potency. For instance, derivatives bearing aryl piperazine, tetrazole, and 1,3,4-thiadiazole moieties have demonstrated significant cytotoxic effects against various human cancer cell lines.
-
Hypoxic Selectivity : The nitro group enables selective toxicity towards hypoxic tumor cells. Under low oxygen conditions, the nitro group is reduced to form reactive radicals that induce cellular damage.[5]
-
Free Thiol Group : In a series of nitroimidazoles linked to oxadiazole or triazole rings, compounds containing a free thiol group showed the strongest antiproliferative activity under both normoxic and hypoxic conditions.[6][7]
For General Antimicrobial Activity:
-
Hybrid Molecules : Synthesizing hybrid molecules that combine the 4-nitroimidazole core with other heterocyclic rings like 1,3,4-thiadiazole or 1,3,4-oxadiazole has proven to be an effective strategy for developing potent antimicrobial agents.[][8][9]
-
Inhibition of Specific Enzymes : Some 4-nitroimidazole derivatives exert their antimicrobial effect by inhibiting essential bacterial enzymes. For example, certain 1,3,4-oxadiazole-containing derivatives were identified as potent inhibitors of Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH).[9]
Comparative Performance Data
The following tables summarize the quantitative biological activity data for representative 4-nitroimidazole derivatives from various studies.
Table 1: Anticancer Activity of 4-Nitroimidazole Derivatives
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 17 | 4-nitroimidazole with tetrazole | HL-60 | Low micromolar | [10] |
| 11 | 4-nitroimidazole with aryl piperazine | Various | 8.60 - 64.0 | [10] |
| 18 | 4-nitroimidazole with 1,3,4-thiadiazole | Various | 8.25 - 43.55 | [10] |
| 5f, 5k | 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one | MCF-7 | ~1.0 µg/mL | |
| 5d | 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one | PC3 | ~4.0 µg/mL | |
| 21b | Nitroimidazole-triazole with free thiol | HCT116 (Hypoxic) | 4.69 - 11.56 | [6][7] |
Table 2: Antimicrobial Activity of 4-Nitroimidazole Derivatives
| Compound ID | Modifications | Bacterial Strain | MIC (µg/mL) | Reference |
| 11 | 2-(2-methoxyphenyl)-5-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole | E. coli, S. aureus | 1.56 - 3.13 | [9] |
| 12 | 2-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-(2-methylbenzyl)-1,3,4-oxadiazole | E. coli, S. aureus | 1.56 - 6.25 | [9] |
| 17 | 4-nitroimidazole with tetrazole | S. aureus, MRSA, M. tuberculosis | Potent | [10] |
| 18 | 4-nitroimidazole with 1,3,4-thiadiazole | S. aureus, MRSA, M. tuberculosis | Potent | [10] |
Visualizing SAR Workflows and Mechanisms
Diagrams created using Graphviz help to visualize the complex relationships in SAR studies and the mechanisms of action.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Bioreductive activation mechanism of 4-nitroimidazoles under hypoxia.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. Below are generalized protocols for commonly cited experiments.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
1. Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]
2. Compound Treatment:
-
Prepare serial dilutions of the 4-nitroimidazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for 48-72 hours under the same conditions.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11][12]
-
Incubate the plate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8]
4. Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Compounds:
-
Dissolve the 4-nitroimidazole derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well should contain 100 µL of the diluted compound.
2. Inoculum Preparation:
-
Culture the bacterial strain overnight on an agar plate.
-
Pick several colonies and suspend them in sterile broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[13]
-
Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).[5]
3. Inoculation and Incubation:
-
Add 100 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[5]
4. MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[10] This can also be determined by measuring the optical density (OD) with a plate reader.[9]
References
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.bangor.ac.uk [research.bangor.ac.uk]
- 5. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 6. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]
- 7. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comparative Guide to Analytical Methods for Nitroimidazole Residue Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection of nitroimidazole residues in various food matrices. Nitroimidazoles are a class of synthetic antimicrobial agents that have been widely used in veterinary medicine. However, due to concerns about their potential carcinogenic and mutagenic effects, their use in food-producing animals is banned in many countries, including the European Union.[1][2] Consequently, highly sensitive and reliable analytical methods are required to monitor their absence in the food supply and ensure consumer safety.
This guide objectively compares the performance of the most common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). We provide a detailed overview of their experimental protocols, performance characteristics, and regulatory context to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs.
Method Comparison at a Glance
The selection of an analytical method for nitroimidazole residue detection depends on various factors, including the required sensitivity and specificity, the sample matrix, the number of samples to be analyzed, and the available resources.
| Feature | LC-MS/MS | HPLC-UV | ELISA |
| Principle | Chromatographic separation followed by mass-based detection of parent and product ions. | Chromatographic separation followed by detection based on UV absorbance. | Immunoassay based on antigen-antibody recognition. |
| Specificity | Very High (Confirmatory method) | Moderate | Moderate to High (Screening method) |
| Sensitivity | Very High (ng/kg to µg/kg) | Moderate (µg/kg to mg/kg) | High (µg/kg) |
| Quantification | Excellent | Good | Semi-quantitative to Quantitative |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Equipment Cost | Very High | High | Low |
| Primary Use | Confirmation and quantification | Quantification in less complex matrices | Screening of large sample numbers |
Performance Data of Validated Methods
The following tables summarize the quantitative performance data from various validated studies for the detection of nitroimidazole residues in different food matrices.
LC-MS/MS Methods
| Matrix | Analyte(s) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Fish Muscle | Multiple Nitroimidazoles | 0.07 - 1.0 | 0.21 - 3.0 | 81 - 124 | [3][4] |
| Pig Plasma | Multiple Nitroimidazoles | - | 0.25 - 1.0 (CCβ) | 93 - 123 | [1] |
| Honey | Multiple Nitroimidazoles | - | 0.1 - 0.5 | 76.1 - 98.5 | [5] |
| Honey | Multiple Nitroimidazoles & Quinolones | - | - | 82.0 - 117.8 | [6] |
| Albanian Honey | Metronidazole, Dimetridazole | - | < 1.0 | - | [7] |
LOD: Limit of Detection, LOQ: Limit of Quantification, CCβ: Decision Capability
HPLC-UV Methods
| Matrix | Analyte(s) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Honey | Metronidazole, Dimetridazole, etc. | 1.0 - 2.0 | - | 71.5 - 101.4 |
ELISA Methods
| Matrix | Analyte(s) | Limit of Detection (LOD) (µg/kg) | Cross-Reactivity | Reference |
| Honey | Metronidazole, Dimetridazole | 3 | Metronidazole: 100%, Dimetridazole: >100%, Ronidazole: <1% | [2][8] |
| Egg, Chicken Muscle | Multiple Nitroimidazoles | <1 - <40 (CCβ) | High for Dimetridazole, Ronidazole, etc. | [9] |
| Tissue, Egg, Honey | Nitroimidazoles | - | Metronidazole: 100%, Dimetridazole: >100%, Ronidazole: <1% | [10] |
CCβ: Decision Capability
Regulatory Framework
In the European Union, the use of nitroimidazoles in food-producing animals is prohibited. Therefore, there are no established Maximum Residue Limits (MRLs). Instead, a zero-tolerance policy is enforced, and analytical methods must be sensitive enough to detect any unauthorized use.[2] Commission Implementing Regulation (EU) 2021/808 sets out the performance criteria and procedures for the validation of analytical methods for residues of pharmacologically active substances.[11][12] For banned substances, methods should be validated to demonstrate a decision limit (CCα) and detection capability (CCβ) at the lowest possible concentration.
Experimental Workflows and Method Selection
The choice of an analytical method is a critical step in any residue monitoring program. The following diagrams illustrate a general experimental workflow and a decision tree to guide method selection.
Detailed Experimental Protocols
LC-MS/MS Method for Nitroimidazoles in Fish Muscle
This protocol is a summary of a validated method for the determination of nitroimidazole residues in fish muscle.[3][4]
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Weigh 2 g of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.
-
Add an internal standard solution.
-
Add 10 mL of ethyl acetate and vortex for 1 minute.
-
Add 5 g of anhydrous sodium sulfate, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction with another 10 mL of ethyl acetate.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of hexane/acetonitrile (95:5, v/v) and vortex.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of at least two transitions per analyte.
HPLC-UV Method for Nitroimidazoles in Honey
This protocol is a general representation of an HPLC-UV method for honey analysis.
a. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Weigh 5 g of honey into a 50 mL centrifuge tube.
-
Dissolve the honey in 10 mL of water.
-
Add 10 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction twice more with 10 mL of ethyl acetate each time.
-
Combine the ethyl acetate extracts and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
b. HPLC-UV Conditions
-
HPLC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile (e.g., 80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at a wavelength of 315-320 nm.
ELISA Method for Nitroimidazoles in Honey
This protocol is based on a commercially available competitive ELISA kit.[13][14][15]
a. Sample Preparation
-
Weigh 1 g of a representative honey sample into a tube.
-
Add 4 mL of a supplied extraction buffer.
-
Vortex for 2 minutes until the honey is completely dissolved.
-
The extract is now ready for the ELISA procedure.
b. ELISA Procedure
-
Bring all reagents and microplate strips to room temperature.
-
Add 50 µL of the standard solutions and the prepared honey extracts into the appropriate wells of the microtiter plate.
-
Add 50 µL of the enzyme conjugate to each well.
-
Add 50 µL of the antibody solution to each well.
-
Mix gently and incubate for 30 minutes at room temperature.
-
Wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate for 15 minutes at room temperature in the dark.
-
Add 100 µL of the stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader within 10 minutes.
-
Calculate the concentration of nitroimidazoles in the samples by comparing their absorbance with the standard curve.
Conclusion
The validation of analytical methods is paramount for the accurate and reliable detection of nitroimidazole residues in food products. LC-MS/MS stands out as the gold standard for confirmatory analysis due to its high sensitivity and specificity. HPLC-UV offers a cost-effective alternative for quantitative analysis in less complex matrices, although with lower sensitivity. ELISA serves as a valuable high-throughput screening tool, enabling the rapid analysis of a large number of samples, with any presumptive positive results requiring confirmation by a chromatographic method.
The choice of method should be guided by the specific analytical requirements, regulatory guidelines, and available resources. By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the safety and quality of the food supply.
References
- 1. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroimidazole (Metronidazole) ELISA | Biorex Food Diagnostics [biorexfooddiagnostics.com]
- 3. Development and method validation for the determination of nitroimidazole residues in salmon, tilapia and shrimp muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library2.smu.ca [library2.smu.ca]
- 5. Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroimidazoles in Albanian honey samples by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorexdiagnostics.com [biorexdiagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitroimidazole (Metronidazole) ELISA Kit - Aprofood [aprofood.com]
- 11. Residues of veterinary medicinal products - Food Safety [food.ec.europa.eu]
- 12. eur-lex.europa.eu [eur-lex.europa.eu]
- 13. assaygenie.com [assaygenie.com]
- 14. Nitroimidazole ELISA Test Kit for Animal Tissues and Eggs [mzfoodtest.com]
- 15. Nitroimidazole ELISA Kit (A327234) [antibodies.com]
The Dichotomy of 4-Nitroimidazoles: A Comparative Guide to Aerobic and Anaerobic Activity
For researchers, scientists, and drug development professionals, understanding the dual-activity of 4-nitroimidazole compounds is critical for leveraging their therapeutic potential. Unlike their 5-nitroimidazole counterparts, which are largely restricted to anaerobic environments, 4-nitroimidazoles exhibit a remarkable ability to act under both aerobic and anaerobic conditions. This guide provides a comprehensive comparison of their activity, supported by experimental data, detailed protocols, and mechanistic visualizations.
The unique position of the nitro group at the C4 position of the imidazole ring fundamentally alters the compound's biological activity, enabling it to be effective against a broader range of physiological conditions found in various pathological states, such as the diverse oxygen gradients within solid tumors or tuberculous lesions.
Mechanism of Action: A Tale of Two Oxygen Environments
The antimicrobial and cytotoxic effects of 4-nitroimidazoles are contingent upon the bioreductive activation of their nitro group. This process, however, is significantly influenced by the presence or absence of molecular oxygen, leading to distinct downstream effects.
Under anaerobic conditions , the 4-nitroimidazole molecule readily accepts an electron from a low-redox-potential partner, often a nitroreductase enzyme.[][2] This reduction forms a nitroso radical anion, a highly reactive species.[3] In the absence of oxygen, this radical can undergo further reduction, leading to the formation of cytotoxic intermediates that can damage cellular macromolecules, including DNA, ultimately causing cell death.[4][5]
In contrast, under aerobic conditions , the activation pathway is more complex. While the initial one-electron reduction can still occur, the resulting nitroso radical anion can be rapidly re-oxidized back to the parent compound by molecular oxygen.[6] This "futile cycling" can limit the formation of cytotoxic intermediates. However, certain 4-nitroimidazoles, like PA-824, have demonstrated potent activity against aerobically growing Mycobacterium tuberculosis (Mtb).[7][8][9][10] This aerobic activity is attributed to specific structural features and the involvement of particular enzymatic systems, such as the deazaflavin-dependent nitroreductase (Ddn), which can efficiently reduce the nitroimidazole even in the presence of oxygen, leading to the production of reactive nitrogen species that inhibit mycolic acid biosynthesis and induce nitrosative stress.[7]
Quantitative Comparison of Activity
The following table summarizes the in vitro activity of representative 4-nitroimidazole compounds against Mycobacterium tuberculosis under both aerobic and anaerobic conditions.
| Compound | Aerobic Activity (MIC in µg/mL) | Anaerobic Activity (MAC in µg/mL) | Key Structural Features | Reference |
| PA-824 | 0.015 - 0.25 | 0.1 - 1.0 | Bicyclic oxazine, lipophilic tail, 2-position oxygen | [7] |
| Metronidazole (5-nitro) | >100 | 1.0 | Monocyclic, 2-methyl group | [7] |
| Compound 14 (4-nitro Mtz analog) | Inactive | Inactive | 4-nitro, lacks bicyclic structure and lipophilic tail | [7] |
| Compound 35 (2-carba PA-824 analog) | Reduced (>30-fold vs PA-824) | Negligible | Methylene at 2-position instead of oxygen | [7][9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) under Aerobic Conditions
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for aerobic activity. The microplate alamarBlue assay (MABA) is a commonly used method.[11]
Experimental Workflow:
-
Culture Preparation: Mycobacterium tuberculosis (e.g., H37Rv) is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with ADC) to mid-log phase.
-
Compound Dilution: The test 4-nitroimidazole compound is serially diluted in a 96-well microplate.
-
Inoculation: The bacterial culture is diluted and added to each well of the microplate.
-
Incubation: The plate is incubated under aerobic conditions at 37°C for 5-7 days.
-
alamarBlue Addition: A resazurin-based indicator solution (alamarBlue) is added to each well.
-
Final Incubation: The plate is incubated for an additional 16-24 hours.
-
Result Interpretation: In viable bacteria, resazurin (blue) is reduced to the fluorescent resorufin (pink). The MIC is determined as the lowest drug concentration that prevents this color change.
Determination of Minimum Anaerobicidal Concentration (MAC)
The MAC is determined to assess the bactericidal activity of a compound against non-replicating bacteria under anaerobic conditions.
-
Anaerobic Culture Setup: M. tuberculosis is cultured in a sealed tube or vial with a headspace of an anaerobic gas mixture (e.g., 90% N₂, 5% CO₂, 5% H₂).
-
Drug Exposure: The 4-nitroimidazole compound is added to the culture at various concentrations.
-
Incubation: The cultures are incubated at 37°C for a defined period (e.g., 10-14 days).
-
Viability Assessment: After incubation, the number of viable bacteria is determined by plating serial dilutions of the culture onto solid agar medium and counting the colony-forming units (CFUs) after a further incubation period.
-
MAC Determination: The MAC is the lowest concentration of the compound that results in a significant reduction (e.g., 99%) in CFU compared to the drug-free control.
Structural Determinants of Aerobic vs. Anaerobic Activity
Structure-activity relationship (SAR) studies have revealed key molecular features that govern the dual activity of 4-nitroimidazoles.[7][8][9][10]
-
The Nitro Group: The presence of the nitro group is essential for both aerobic and anaerobic activity.[8][10]
-
Bicyclic Oxazine Ring: This rigid structure is a critical determinant of aerobic activity.[8][10]
-
Lipophilic Tail: A lipophilic side chain is required for both aerobic and anaerobic activity in the 4-nitro series.[8][9][10]
-
2-Position Oxygen: An oxygen atom at the 2-position of the imidazole ring is crucial for potent aerobic activity.[7][8][12] Replacing this oxygen with a methylene group significantly reduces aerobic potency.[7][9]
References
- 2. mdpi.com [mdpi.com]
- 3. Metronidazole - Wikipedia [en.wikipedia.org]
- 4. sti.bmj.com [sti.bmj.com]
- 5. DailyMed - METRONIDAZOLE tablet, film coated [dailymed.nlm.nih.gov]
- 6. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotope Dilution Liquid Chromatography for Accurate Quantification
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex matrices is paramount. Isotope Dilution Liquid Chromatography (ID-LC), particularly when coupled with mass spectrometry (ID-LC-MS), represents the gold standard for achieving the highest level of accuracy and precision.[1] This guide provides an objective comparison of ID-LC with alternative quantification techniques, supported by experimental data, detailed methodologies, and visual workflows to illuminate the advantages of this powerful analytical strategy.
The Principle of Isotope Dilution
Isotope dilution is an analytical technique used to determine the quantity of a chemical substance in a sample.[2] The core principle involves the addition of a known amount of an isotopically enriched version of the analyte, known as an internal standard (IS), to the sample at the earliest stage of analysis.[3] This stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[4] Because the SIL-IS and the analyte exhibit nearly identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization.[4] By measuring the ratio of the signal from the naturally occurring analyte to that of the SIL-IS, it is possible to accurately calculate the analyte's concentration, effectively compensating for variations in sample preparation and matrix effects.[5]
Performance Comparison: Isotope Dilution vs. Alternative Methods
The superiority of ID-LC-MS lies in its ability to mitigate common sources of error that can compromise the accuracy of other quantification methods, such as external and internal standard calibration.
Quantitative Data Summary
The following table summarizes the performance of Isotope Dilution Liquid Chromatography-Mass Spectrometry (ID-LC-MS) in comparison to other common analytical techniques for various analytes. The data highlights the enhanced accuracy and precision typically achieved with ID-LC-MS.
| Analyte | Method | Accuracy/Recovery (%) | Precision (CV%) | Limit of Quantification (LOQ) | Reference |
| C-Peptide | ID-LC-MS/MS | 100.3–101.0 | Intra-run: 1.0–2.1, Inter-run: 0.6–1.2 | 33.3 pmol/L | [6] |
| Immunoassay (ECLIA) | Positive bias of 51.8% | <5 (Intra- and Inter-run) | 0.050 ng/mL | [3] | |
| Ochratoxin A | ID-LC-MS | Within certified range (3.17–4.93 µg/kg) | Not explicitly stated, but results were accurate | Not specified | [7] |
| External Standard LC-MS | 18–38% lower than certified value | Not specified | Not specified | [7] | |
| hGH (human growth hormone) | LC/IDMS of proteolytic fragments | Mean of 30.8 nmol/g (CV ~1% based on individual amino acids) | < 1.5% for replicate analyses of amino acids | Not specified | [2] |
| 1-hydroxypyrene | HPLC/MS/MS with isotope-labeled IS | ≥ 85% | Not specified | 0.1 µg/L | [8] |
| HPLC with fluorescence detection | Less accurate due to lack of specificity | Not specified | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for ID-LC-MS, external standard calibration, and internal standard calibration.
Isotope Dilution Liquid Chromatography-Mass Spectrometry (ID-LC-MS) Protocol
This protocol outlines the quantification of C-peptide in serum as a representative example.[6]
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of C-peptide and its stable isotope-labeled internal standard (¹³C, ¹⁵N-labeled C-peptide) in a suitable solvent.
-
Create a series of calibration standards by spiking known concentrations of the C-peptide stock solution into a blank serum matrix.
-
Prepare a working solution of the internal standard at a fixed concentration.
-
-
Sample Preparation:
-
To each serum sample, quality control (QC) sample, and calibration standard, add a precise volume of the internal standard working solution.
-
Perform protein precipitation by adding a solution of zinc sulfate.
-
Isolate the C-peptide and internal standard using anion-exchange solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto an LC system coupled to a tandem mass spectrometer.
-
Separate C-peptide and its internal standard from other matrix components using a suitable LC column and gradient.
-
Detect the precursor and product ions for both the analyte and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.
-
Determine the concentration of C-peptide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
External Standard Calibration Protocol
This is a general protocol for quantification using an external standard calibration curve.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte of interest.
-
Create a series of calibration standards by diluting the stock solution to several concentration levels in a solvent or a blank matrix that matches the sample matrix as closely as possible.
-
-
Sample Preparation:
-
Process the unknown samples using the chosen extraction or dilution procedure.
-
-
LC-MS/MS Analysis:
-
Inject the calibration standards and the prepared unknown samples into the LC-MS/MS system.
-
Acquire the data for the analyte of interest.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the analyte against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by comparing their peak areas to the calibration curve.
-
Internal Standard (Non-Isotopic) Calibration Protocol
This protocol uses a structural analog or a different compound as the internal standard.
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of the analyte and the chosen internal standard (a compound structurally similar to the analyte but with a different mass).
-
Prepare a series of calibration standards containing a range of known concentrations of the analyte and a constant, known concentration of the internal standard.
-
-
Sample Preparation:
-
Add a precise amount of the internal standard to each unknown sample before any sample processing steps.
-
Perform the necessary extraction or dilution of the samples.
-
-
LC-MS/MS Analysis:
-
Inject the calibration standards and the prepared unknown samples into the LC-MS/MS system.
-
Monitor the signals for both the analyte and the internal standard.
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in the calibration standards.
-
Calculate the concentration of the analyte in the unknown samples based on their analyte-to-internal-standard peak area ratios and the calibration curve.
-
Visualizing the Advantage: Workflows and Error Compensation
The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflows and highlight how ID-LC inherently corrects for errors that can affect other methods.
Caption: Comparative workflows for different quantification methods.
The key difference lies in when the standard is introduced. In ID-LC and internal standard methods, the standard is added before sample preparation, allowing it to compensate for losses during this phase. The external standard method is most susceptible to such losses as the calibration standards are prepared and analyzed separately from the samples.
Caption: How different methods handle common sources of analytical error.
As the diagram illustrates, ID-LC provides the most comprehensive error compensation. Because the stable isotope-labeled internal standard behaves almost identically to the analyte, it accurately corrects for analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement. A non-isotopic internal standard can compensate for some variability, but differences in its chemical properties compared to the analyte mean it may not perfectly mirror the analyte's behavior, especially concerning matrix effects. The external standard method is unable to compensate for any of these sample-specific variations, making it the least robust of the three.
References
- 1. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and Validation of a Novel Isotope Dilution-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. An Accurate Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide and Its Use in Harmonization in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. LC-MS vs LC-MS/MS: Techniques, Use Cases, and Differences - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Novel 5-Nitroimidazole Derivatives for In Vitro Anti-leishmanial Activity
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, resistance, and high costs. The exploration of novel chemical scaffolds is paramount in the search for safer and more effective anti-leishmanial agents. Among these, 5-nitroimidazole derivatives have emerged as a promising class of compounds, demonstrating potent in vitro activity against various Leishmania species. This guide provides an objective comparison of the performance of several novel 5-nitroimidazole derivatives, supported by experimental data from recent studies.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro anti-leishmanial activity (IC50) and cytotoxicity (CC50) of various novel 5-nitroimidazole derivatives against different Leishmania species and mammalian cells. The selectivity index (SI), a crucial parameter for preliminary safety assessment, is also presented.
Table 1: Anti-leishmanial Activity of Megazol and its Derivatives against Leishmania donovani
| Compound | Leishmania Species | Parasite Stage | IC50 (µM) | Reference Drug | IC50 (µM) |
| Megazol Derivative (4g) | L. donovani | Axenic Amastigotes | 0.25 (0.081 µg/mL) | Miltefosine | 0.32 (0.131 µg/mL) |
Data sourced from a study on new megazol derivatives[1].
Table 2: Anti-leishmanial Activity of Quinoline-Metronidazole Hybrids against Leishmania donovani
| Compound | Leishmania Species | Parasite Stage | IC50 (µM) | Cytotoxicity (CC50 in J774A.1 cells, µM) | Selectivity Index (SI = CC50/IC50) |
| 15b | L. donovani | Promastigotes | 9.54 | >200 | >20.9 |
| 15b | L. donovani | Intracellular Amastigotes | 9.81 | >200 | >20.3 |
| 15i | L. donovani | Promastigotes | 5.42 | >200 | >36.9 |
| 15i | L. donovani | Intracellular Amastigotes | 3.75 | >200 | >53.3 |
Data sourced from a study on quinoline-metronidazole derivatives[2][3].
Table 3: Anti-leishmanial Activity of 1,2,3-Triazolyl-Metronidazole Derivatives against Leishmania major
| Compound | Leishmania Species | Parasite Stage | IC50 (µM) | Reference Drug | IC50 (µM) |
| 16j | L. major | Not Specified | 8.1 | Metronidazole | Not Specified |
| 16k | L. major | Not Specified | 7.5 | Metronidazole | Not Specified |
Data sourced from a study on 1,2,3-triazolyl-metronidazole derivatives[4].
Table 4: Anti-leishmanial Activity of Nitroimidazolyl-1,3,4-thiadiazole Derivatives against Leishmania major
| Compound | Leishmania Species | Parasite Stage | IC50 (µM) |
| 5f | L. major | Promastigotes | 9.35 ± 0.67 |
Data sourced from a study on Nitroimidazolyl-1,3,4-thiadiazole-based agents[5].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Anti-promastigote Activity Assay
This assay determines the direct effect of the compounds on the extracellular, motile form of the Leishmania parasite.
-
Parasite Culture: Leishmania promastigotes (e.g., L. donovani, L. major) are cultured in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 25°C.
-
Assay Procedure:
-
Promastigotes in the logarithmic phase of growth are seeded into 96-well plates at a density of 1-2 x 10^6 cells/mL.
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations. The final DMSO concentration is typically kept below 0.5%.
-
Plates are incubated at 25°C for 48-72 hours.
-
-
Viability Assessment: Parasite viability is determined using methods such as the resazurin reduction assay or by direct counting using a hemocytometer. The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro Anti-amastigote Activity Assay
This assay evaluates the efficacy of the compounds against the intracellular, non-motile form of the parasite, which is the clinically relevant stage.
-
Host Cell Culture: A macrophage cell line (e.g., J774A.1, THP-1, or primary peritoneal macrophages) is cultured in RPMI-1640 or DMEM medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Infection and Treatment:
-
Macrophages are seeded in 96-well plates and allowed to adhere.
-
Stationary-phase promastigotes are added to the macrophage culture at a parasite-to-macrophage ratio of approximately 10:1.
-
After an incubation period to allow for phagocytosis (typically 4-24 hours), non-phagocytosed promastigotes are removed by washing.
-
Fresh medium containing serial dilutions of the test compounds is added to the infected cells.
-
Plates are incubated for another 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
-
Quantification of Infection: The number of intracellular amastigotes is determined by staining the cells with Giemsa and counting under a microscope, or by using reporter gene assays (e.g., luciferase-expressing parasites). The IC50 is then calculated.
Cytotoxicity Assay
This assay assesses the toxicity of the compounds to mammalian host cells to determine their selectivity.
-
Cell Culture: Macrophage cells (e.g., J774A.1) are cultured as described for the anti-amastigote assay.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a suitable density.
-
The test compounds are added at the same concentrations used in the anti-leishmanial assays.
-
Plates are incubated for the same duration as the anti-amastigote assay (48-72 hours).
-
-
Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or resazurin reduction assay. The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for evaluating the in vitro anti-leishmanial activity of novel 5-nitroimidazole derivatives.
Caption: Experimental workflow for in vitro anti-leishmanial screening.
Caption: Proposed mechanism of action for 5-nitroimidazoles.
References
- 1. New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Biological Evaluation, Structure-Activity Relationship, and Mechanism of Action Studies of Quinoline-Metronidazole Derivatives Against Experimental Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and in silico studies of 1,2,3-triazolyl-metronidazole derivatives against Leishmania major - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Nitroimidazolyl-1,3,4-thiadiazole-based anti-leishmanial agents: synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nitroimidazole Cross-Resistance in Trichomonas vaginalis: A Comparative Guide
An in-depth analysis of cross-resistance patterns among nitroimidazole drugs used to treat Trichomonas vaginalis infections, supported by experimental data and detailed methodologies for researchers and drug development professionals.
Trichomonas vaginalis, the etiological agent of trichomoniasis, is the most common non-viral sexually transmitted infection worldwide. For decades, the 5-nitroimidazole class of drugs, particularly metronidazole and tinidazole, have been the cornerstone of treatment. However, the emergence of clinical resistance to these drugs poses a significant therapeutic challenge. This guide provides a comprehensive comparison of cross-resistance among various nitroimidazole drugs, presenting key experimental data, detailed laboratory protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Comparative Susceptibility of Nitroimidazole Drugs
Studies consistently demonstrate that while cross-resistance among nitroimidazoles exists, it is often incomplete. T. vaginalis isolates resistant to metronidazole may retain some level of susceptibility to other drugs in the same class, such as tinidazole, ornidazole, and secnidazole. This phenomenon is critical for clinical management of refractory trichomoniasis.
Quantitative data from in vitro susceptibility testing, typically measured as the Minimum Lethal Concentration (MLC), provides a clear picture of these resistance patterns. The MLC is the lowest concentration of a drug that kills a specified percentage (e.g., 99.9%) of the parasite population.
Below is a summary of MLC data from various studies, comparing the activity of different nitroimidazoles against susceptible and resistant T. vaginalis isolates.
| Drug | Susceptible Isolates MLC (µg/mL) | Low-Level Resistant Isolates MLC (µg/mL) | Moderate-Level Resistant Isolates MLC (µg/mL) | High-Level Resistant Isolates MLC (µg/mL) |
| Metronidazole | ≤25[1][2][3] | 50[1][2][3] | 100–200[1][2][3] | ≥400[1][2][3] |
| Tinidazole | Generally lower than Metronidazole[4] | ≥6.3 (associated with treatment failure)[5] | - | - |
| Ornidazole | Generally effective against Metronidazole-resistant strains[6][7] | - | - | - |
| Secnidazole | Activity reported against both susceptible and resistant strains[8] | - | - | - |
Note: MLC values can vary between studies based on the specific isolates and testing conditions (aerobic vs. anaerobic).
A study comparing four 5-nitroimidazole drugs found the following mean Minimum Inhibitory Concentrations (MICs) for a collection of T. vaginalis isolates: Metronidazole (2.25 mg/L), Tinidazole (1.11 mg/L), Secnidazole (1.11 mg/L), and Ornidazole (0.5 mg/L)[9]. This suggests that, on average, ornidazole is the most potent, followed by tinidazole and secnidazole, with metronidazole being the least potent in vitro[9]. It is important to note that resistance to metronidazole correlates with increased resistance to tinidazole[10].
Molecular Mechanisms of Nitroimidazole Action and Resistance
The efficacy of nitroimidazole drugs is dependent on their activation within the anaerobic environment of the T. vaginalis hydrogenosome. The drug, a prodrug, is reduced by the enzyme pyruvate:ferredoxin oxidoreductase (PFOR)[4]. This process, mediated by electron shuttling via ferredoxin, creates a nitro radical anion that is cytotoxic, causing DNA damage and leading to parasite death[11].
Resistance to nitroimidazoles is a multifactorial process. The primary mechanisms involve alterations in the drug activation pathway:
-
Reduced PFOR and Ferredoxin Activity: Decreased expression or functional impairment of PFOR and ferredoxin leads to inefficient drug activation, which is a key mechanism in anaerobically-induced resistance[4][11].
-
Impaired Oxygen Scavenging: In aerobic resistance, which is more clinically relevant, deficient oxygen scavenging systems increase intracellular oxygen levels. Oxygen competes with the nitroimidazole drug for electrons from reduced ferredoxin, thereby inhibiting the drug's activation[4][11].
-
Role of Nitroreductases: Several nitroreductase enzymes (NTRs) are also implicated in drug activation and resistance. Single nucleotide polymorphisms (SNPs) in genes like ntr4Tv and ntr6Tv have been associated with metronidazole resistance[12].
-
Other Implicated Enzymes: Reduced expression or activity of other enzymes such as hydrogenase, thioredoxin reductase, and flavin reductase have also been linked to nitroimidazole resistance[1][13][14].
Below is a diagram illustrating the signaling pathway of nitroimidazole activation and the key points where resistance mechanisms intervene.
References
- 1. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contemporaryobgyn.net [contemporaryobgyn.net]
- 3. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis | Parasitology | Cambridge Core [cambridge.org]
- 4. Treatment of Infections Caused by Metronidazole-Resistant Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance of Trichomonas vaginalis to Metronidazole: Report of the First Three Cases from Finland and Optimization of In Vitro Susceptibility Testing under Various Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metronidazole - Wikipedia [en.wikipedia.org]
- 12. Trichomonas vaginalis Metronidazole Resistance Is Associated with Single Nucleotide Polymorphisms in the Nitroreductase Genes ntr4Tv and ntr6Tv - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in <i>Trichomonas vaginalis</i> - ProQuest [proquest.com]
Efficacy of 4-Methyl-5-nitroimidazole Derivatives Against Anaerobic Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 4-methyl-5-nitroimidazole derivatives and other antimicrobial agents against anaerobic bacteria. The data presented is intended to inform research and development efforts in the pursuit of novel therapeutics for anaerobic infections. While specific data for this compound is limited in publicly available literature, this guide focuses on closely related and clinically significant 2-methyl-5-nitroimidazole derivatives, providing a robust framework for comparison.
Comparative In Vitro Efficacy of Nitroimidazole Derivatives and Alternative Antimicrobials
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 2-methyl-5-nitroimidazole derivatives and comparator drugs against anaerobic bacteria, primarily focusing on the clinically significant Bacteroides fragilis group. The data is compiled from multiple in vitro studies.
| Antimicrobial Agent | Anaerobic Bacteria | Geometric Mean MIC (µg/mL) | MIC Range (µg/mL) |
| 2-Methyl-5-nitroimidazole Derivatives | |||
| Metronidazole | Bacteroides fragilis group | 0.34 - 1.3 | 0.25 - >128 |
| Tinidazole | Bacteroides fragilis group | 0.28 - 0.5 | 0.12 - 1.0 |
| Ornidazole | Bacteroides fragilis group | 0.8 | 0.25 - 1.0 |
| Secnidazole | Bacteroides fragilis group | 1.3 | 0.5 - 2.0 |
| Panidazole | Bacteroides fragilis group | 0.6 | 0.25 - 1.0 |
| Carnidazole | Bacteroides fragilis group | 2.5 | 1.0 - 4.0 |
| Dimetridazole | Bacteroides fragilis group | 6.6 | 2.0 - 16.0 |
| Comparator Antimicrobials | |||
| Clindamycin | Bacteroides fragilis | - | ≤0.25 - >256 |
| Imipenem | Bacteroides fragilis | - | ≤0.06 - 32 |
| Piperacillin-Tazobactam | Bacteroides fragilis | - | ≤0.25 - 64 |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution.
Experimental Protocols
The determination of antimicrobial susceptibility for anaerobic bacteria requires standardized and meticulously controlled methodologies to ensure reproducibility and accuracy. The Clinical and Laboratory Standards Institute (CLSI) document M11 provides the reference standard for these procedures.
Reference Agar Dilution Method for Anaerobic Bacteria (CLSI M11)
This method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria.[1][2]
1. Preparation of Media:
-
Medium: Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL) is the recommended medium.
-
Antimicrobial Agent Dilutions: Stock solutions of the antimicrobial agents are prepared at high concentrations and serially diluted. Each dilution is then added to molten agar to achieve the final desired concentrations.
-
Plates: The agar containing the different concentrations of the antimicrobial agent is dispensed into Petri dishes and allowed to solidify. A growth control plate with no antimicrobial agent is also prepared.
2. Inoculum Preparation:
-
Bacterial Strains: Pure cultures of the anaerobic bacterial isolates to be tested are grown in an appropriate broth medium (e.g., thioglycolate broth) or on supplemented Brucella blood agar plates.
-
Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
3. Inoculation:
-
Inoculator: A Steers replicator (a device with multiple pins) is used to inoculate the agar plates. The pins are dipped into the standardized bacterial suspensions and then pressed onto the surface of each agar plate, including the growth control. This allows for the simultaneous testing of multiple isolates.
4. Incubation:
-
Anaerobic Conditions: The inoculated plates are placed in an anaerobic jar or chamber immediately after inoculation. The atmosphere should be oxygen-free, typically consisting of a mixture of nitrogen, hydrogen, and carbon dioxide.
-
Temperature and Duration: Plates are incubated at 35-37°C for 42-48 hours.
5. Interpretation of Results:
-
Reading the MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria. A faint haze or a single colony is disregarded. The growth control plate must show robust growth for the test to be valid.
Mechanism of Action of 5-Nitroimidazoles
The selective toxicity of 5-nitroimidazole derivatives against anaerobic bacteria is a result of their unique mechanism of action, which is dependent on the low redox potential environment within these microorganisms.
Caption: Activation pathway of 5-nitroimidazoles in anaerobic bacteria.
Description of the Signaling Pathway:
-
Entry into the Cell: The 5-nitroimidazole compound, which is a prodrug, passively diffuses into the anaerobic bacterial cell.[3][4]
-
Reductive Activation: Inside the bacterium, the low intracellular redox potential allows for the reduction of the nitro group of the imidazole ring. This reaction is catalyzed by nitroreductases, which are present in anaerobic and some microaerophilic organisms.[3][4] This process is highly efficient due to electron transfer from proteins with low redox potential, such as ferredoxin.[3]
-
Formation of Cytotoxic Intermediates: The reduction of the nitro group generates short-lived, highly reactive cytotoxic intermediates, including a nitro radical anion.[3][5]
-
Interaction with DNA: These reactive intermediates interact with the bacterial DNA, causing oxidative damage.[3][4]
-
DNA Damage and Cell Death: The interaction leads to the destabilization of the DNA helix and strand breakage, which inhibits DNA synthesis and repair, ultimately resulting in bacterial cell death.[5][]
The selectivity of these compounds arises from the fact that the activation process does not occur in aerobic human cells, which lack the necessary low-redox-potential electron transport proteins to efficiently reduce the nitro group.[3]
Conclusion
Derivatives of 2-methyl-5-nitroimidazole, such as metronidazole and tinidazole, continue to demonstrate potent in vitro activity against a broad spectrum of anaerobic bacteria, particularly the Bacteroides fragilis group.[7][8] Comparative data indicates that tinidazole often exhibits slightly lower MICs than metronidazole against these organisms.[7][8][9] While resistance to nitroimidazoles among anaerobes remains relatively low, the increasing resistance to alternative agents like clindamycin underscores the continued importance of the nitroimidazole class.[10][11] The unique mechanism of action, requiring reductive activation within the anaerobic environment, provides a high degree of selective toxicity.[3][4] Further research into novel derivatives, including those of this compound, is warranted to expand the therapeutic arsenal against anaerobic infections and to circumvent potential future resistance mechanisms.
References
- 1. standards.globalspec.com [standards.globalspec.com]
- 2. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 3. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metronidazole - Wikipedia [en.wikipedia.org]
- 7. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro susceptibility of anaerobic bacteria to nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro activities of clindamycin, imipenem, metronidazole, and piperacillin-tazobactam against susceptible and resistant isolates of Bacteroides fragilis evaluated by kill kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of synthetic routes for functionalized nitroimidazoles
For Researchers, Scientists, and Drug Development Professionals
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, antiprotozoal, and anticancer properties. The functionalization of the nitroimidazole ring is crucial for modulating the pharmacological profile, influencing factors such as potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of key synthetic routes for preparing functionalized nitroimidazoles, supported by experimental data and detailed methodologies to aid in the selection and optimization of synthetic strategies.
Core Synthetic Strategies: An Overview
The synthesis of functionalized nitroimidazoles primarily revolves around two main approaches:
-
Direct Nitration of Imidazole Derivatives: This classical approach involves the introduction of a nitro group onto a pre-existing imidazole ring. The regioselectivity of the nitration is highly dependent on the reaction conditions and the nature of the substituents already present on the imidazole ring.
-
Functionalization of a Pre-formed Nitroimidazole Core: This is the more common and versatile strategy, where a commercially available or readily synthesized nitroimidazole serves as the starting material for introducing various functional groups at different positions of the ring, most notably at the N-1 position. Key functionalization reactions include N-alkylation, acylation, and Michael-type additions.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is dictated by the desired substitution pattern on the nitroimidazole ring, the nature of the functional group to be introduced, and considerations of yield, scalability, and reaction conditions. Below is a comparative summary of common synthetic routes.
Synthesis of the Nitroimidazole Core
The foundational step in many syntheses is the preparation of the core nitroimidazole ring. The direct nitration of imidazole is a common starting point.
Table 1: Comparison of Nitration Methods for Imidazole
| Method | Reagents | Temperature (°C) | Yield (%) | Reference |
| Mixed Acid Nitration | H₂SO₄, HNO₃ | 60 | 96.1 | [1] |
| Nitration with NaNO₃ | H₂O, NaNO₃ | 130 | 95 | [2] |
N-Alkylation of Nitroimidazoles
N-alkylation is a widely used method to introduce a variety of side chains at the N-1 position of the nitroimidazole ring, which is crucial for the biological activity of many nitroimidazole-based drugs.
Table 2: Comparative Data for N-Alkylation of 4- and 5-Nitroimidazoles
| Nitroimidazole Isomer | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 85 | |
| 4-Nitroimidazole | Propargyl bromide | K₂CO₃ | Acetonitrile | 60 | 75 | |
| 5-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 96 | |
| 5-Nitroimidazole | Propargyl bromide | K₂CO₃ | Acetonitrile | Room Temp. | 40 |
Michael-Type Addition
The Michael addition of nitroimidazoles to activated alkenes is an efficient method for C-N bond formation, providing access to a range of functionalized derivatives. This method is often characterized by high regioselectivity.
Table 3: Yields for Michael-Type Addition of Nitroimidazoles to Methyl Acrylate
| Nitroimidazole Derivative | Base | Solvent | Yield (%) | Reference |
| 4(5)-Nitroimidazole | DBU | DMF | 98 | [3] |
| 4,5-Dicyanoimidazole | DBU | DMF | 95 | [3] |
| 2-Methyl-4(5)-nitroimidazole | DBU | DMF | 92 | [3] |
Synthetic Pathways and Workflows
Visualizing the synthetic routes and experimental workflows can aid in understanding the logical flow of the chemical transformations.
Caption: Synthetic pathway for Benznidazole.
Caption: High-level workflow for the synthesis of Delamanid.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl Esters via Acyl Chlorides[6]
This protocol describes a general method for the synthesis of ester derivatives of secnidazole.
-
Preparation of the Acyl Chloride:
-
To a suitable carboxylic acid, add thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases.
-
The excess thionyl chloride is removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step. For instance, stearoyl chloride was prepared and immediately reacted with secnidazole.
-
-
Esterification:
-
Dissolve secnidazole (1g, 5.4 mmoles) in a suitable solvent such as pyridine (0.5ml, 6.20mmoles).
-
To this solution, add the freshly prepared acyl chloride dropwise. The reaction can be exothermic and may require cooling in an ice bath.
-
Stir the reaction mixture for 5-10 minutes.
-
After completion of the reaction (monitored by TLC), add 10-15 ml of 2% sodium bicarbonate solution to the reaction mixture.
-
The solid product that separates is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent, such as hot methanol, to obtain the pure ester derivative.
-
Protocol 2: Synthesis of Benznidazole (One-Pot Method)[7][8]
This one-pot procedure offers an efficient route to Benznidazole from 2-nitroimidazole.
-
Stage 1: Formation of the Intermediate Ester:
-
In a reaction vessel, combine 2-nitroimidazole, a haloacetate ester (e.g., ethyl bromoacetate), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., ethanol).
-
The reaction mixture is stirred, typically at an elevated temperature (e.g., 70°C), for a period of time (e.g., 110 minutes) to form the intermediate ester. The reaction should be carried out under anhydrous conditions to minimize the formation of the carboxylic acid byproduct.
-
-
Stage 2: Amidation to form Benznidazole:
-
Without isolating the intermediate from Stage 1, cool the reaction mixture (e.g., to 50°C).
-
Add benzylamine (approximately 3.0 equivalents) directly to the reaction mixture.
-
Stir the suspension for an extended period (e.g., 16 hours) at the same temperature.
-
After the reaction is complete, add water to the reaction mass and cool it to 0-5°C.
-
Stir for a further 2 hours to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain crude Benznidazole. An overall yield of 87% for the crude product has been reported.
-
-
Purification:
-
The crude Benznidazole can be purified by recrystallization from a solvent mixture such as acetone:methanol:water (e.g., in a 9.5:9.5:1 volumetric ratio).
-
Protocol 3: Michael-Type Addition of 4(5)-Nitroimidazole to Methyl Acrylate[5]
This protocol outlines a regioselective method for the synthesis of N-functionalized nitroimidazoles.
-
Reaction Setup:
-
In a reaction flask, dissolve 4(5)-nitroimidazole (1 mmol) in anhydrous N,N-dimethylformamide (DMF).
-
Add a basic catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution.
-
To this mixture, add methyl acrylate (the Michael acceptor). The donor/base/acceptor ratio can be optimized, for example, 1:1.2:1.5.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature) and monitor the progress by TLC.
-
Once the reaction is complete, the reaction mixture is worked up. This typically involves quenching the reaction, extracting the product with a suitable organic solvent, and washing the organic layer.
-
The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired adduct. A yield of up to 98% has been achieved using this method.
-
Conclusion
The synthetic routes to functionalized nitroimidazoles are diverse, each with its own set of advantages and limitations. The direct nitration of imidazoles provides a straightforward entry to the core structure, while subsequent functionalization via N-alkylation or Michael addition offers vast possibilities for introducing chemical diversity. The choice of a specific route should be guided by the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis. The provided data and protocols serve as a valuable resource for researchers in the field to make informed decisions and to streamline their synthetic efforts in the exciting and impactful area of nitroimidazole chemistry.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Methyl-5-nitroimidazole
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents, such as 4-Methyl-5-nitroimidazole, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is an irritant and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
In case of accidental exposure, rinse the affected area with copious amounts of water. If irritation persists, seek medical attention immediately.
Hazard Summary
For quick reference, the primary hazards associated with this compound are summarized in the table below. This information is aggregated from safety data sheets and should be consulted before handling the chemical.
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
Standard Disposal Procedure: Incineration
The universally recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company. The preferred method of destruction is high-temperature incineration.[1] In-laboratory chemical neutralization or degradation is not advised without specific, validated protocols due to the potential for incomplete reactions and the generation of unknown or more hazardous byproducts.
Operational Plan for Collection and Disposal:
-
Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a robust, leak-proof, and chemically compatible container with a secure lid.
-
The container must be in good condition, free from cracks or other damage.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The full chemical name and CAS number (14003-66-8)
-
Associated hazards (e.g., Irritant)
-
The date the first waste was added to the container.
-
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[2]
-
-
Disposal Request:
-
Once the container is full or has reached the designated accumulation time limit set by your institution, contact your EHS office or the contracted hazardous waste disposal company to arrange for pickup.
-
Follow all institutional procedures for waste handover, including any required documentation.
-
Spill Management
In the event of a spill, the primary goal is to contain the material safely.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust.[2]
-
Collection: Place the swept-up material and any contaminated cleaning materials into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Advanced Disposal Considerations (Not for Routine In-Lab Use)
While the standard procedure is collection and professional disposal, research has explored advanced oxidation processes (AOPs) for the degradation of nitroimidazoles in wastewater.[3] Methods such as UV/H₂O₂ and ozonation have been shown to be effective in breaking down these compounds. However, these techniques require specialized equipment and careful control of reaction conditions to ensure complete degradation and to avoid the formation of potentially more toxic intermediates. Therefore, these methods are not recommended for routine laboratory waste disposal of pure chemical substances.
By adhering to the procedures outlined above, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental stewardship.
References
Essential Safety and Operational Guide for Handling 4-Methyl-5-nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 4-Methyl-5-nitroimidazole in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel and to maintain a compliant research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (ensure they are chemical-resistant) | To prevent skin contact and irritation. Gloves should be inspected before use and disposed of after handling the compound[2]. |
| Eye Protection | Safety goggles with side-shields or a full-face shield | To protect eyes from dust particles and potential splashes, which can cause serious irritation[1][3]. |
| Respiratory Protection | NIOSH-approved N95 or P95 particle respirator | To prevent inhalation of the powder, which may cause respiratory tract irritation. Required when handling the powder outside of a certified chemical fume hood[2]. |
| Body Protection | A clean, buttoned lab coat or a chemical-resistant apron over personal clothing. | To protect skin and clothing from contamination. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step operational plan must be followed:
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Surface Protection: Before beginning work, cover the work surface with absorbent, disposable bench paper.
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
Step 2: Weighing and Aliquoting
-
Minimize Dust: Handle the powder gently to avoid creating dust. Use a spatula to transfer the compound. Avoid pouring the powder directly from the main container.
-
Enclosed Balance: Whenever possible, use an enclosed balance to further contain any airborne particles.
-
Secure Container: Keep the primary container of this compound tightly sealed when not in use.
Step 3: Post-Handling Procedures
-
Decontamination: Clean all equipment and the work surface thoroughly after use. A wet wipe or a HEPA-filtered vacuum is recommended for cleaning up any residual powder. Do not dry sweep.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of an exposure or spill, immediate action is required:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3][4].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention[3].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Spill: For a small spill, carefully clean it up using appropriate PPE and decontamination procedures. For a large spill, evacuate the area and follow your institution's emergency spill response protocol.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Hazardous Waste: All solid this compound waste, including empty containers and contaminated materials (e.g., gloves, bench paper, weigh boats), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a designated hazardous liquid waste container.
Step 2: Waste Collection and Storage
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Step 3: Final Disposal
-
Authorized Disposal: The collected hazardous waste must be disposed of through your institution's approved hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash[3][4].
Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
